Episappanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFEHZDABUJFR-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Episappanol's Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episappanol, a natural compound isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action within key inflammatory signaling pathways. While direct and extensive research on this compound is still emerging, this document synthesizes available data and contextualizes its activity within the well-established anti-inflammatory effects of Caesalpinia sappan extracts and its other bioactive constituents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Anti-inflammatory Activity of this compound and Caesalpinia sappan Extracts
This compound has been identified as a contributor to the anti-inflammatory effects of Caesalpinia sappan. Studies have shown that this compound, along with other compounds isolated from the plant, inhibits the secretion of key pro-inflammatory cytokines.
Specifically, a study by Mueller et al. (2016) demonstrated that five fractions from an ethanolic extract of C. sappan heartwood, including this compound, significantly inhibited the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and Interleukin-1β (IL-1β)-stimulated SW1353 chondrocytes[1]. While this study confirmed the anti-inflammatory activity of this compound, it did not provide specific IC50 values for the isolated compound. However, the broader extract and its other components have been studied more extensively, providing insights into the potential mechanisms through which this compound may act.
Data Presentation: Quantitative Effects of Caesalpinia sappan Extracts and Constituents
The following tables summarize the quantitative data on the anti-inflammatory effects of Caesalpinia sappan extracts and some of its prominent bioactive compounds. This data provides a comparative baseline for the potential potency of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Caesalpinia sappan Extracts
| Extract/Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 Value | Reference |
| Ethanolic Extract | RAW 264.7 | LPS | IL-6 | 8 µg/mL | [2] |
| Ethanolic Extract | RAW 264.7 | LPS | TNF-α | 36 µg/mL | [2] |
| Brazilin | RAW 264.7 | LPS | NO | Not specified | [3] |
| Sappanone A | RAW 264.7 | LPS | IL-6 | Not specified | [4] |
| Protosappanin E | RAW 264.7 | LPS | IL-6 | Not specified | [4] |
| Neoprotosappanin | RAW 264.7 | LPS | IL-6 | Not specified | [4] |
Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Based on studies of Caesalpinia sappan extracts and its other well-characterized constituents like brazilin and sappanone A, it is hypothesized that this compound exerts its anti-inflammatory effects by modulating one or more of the following key signaling pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds act by inhibiting this pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, plays a crucial role in the production of inflammatory cytokines and enzymes.
-
JAK-STAT Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for signaling initiated by a wide range of cytokines and growth factors.
Inhibition of the NF-κB Signaling Pathway
Compounds from Caesalpinia sappan, such as brazilin, have been shown to inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα[5][6]. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes. It is plausible that this compound shares this mechanism of action.
Modulation of the MAPK Signaling Pathway
Aqueous extracts of Caesalpinia sappan have been shown to regulate the ERK-MAPK signaling pathway[6]. The MAPK family, including p38, ERK1/2, and JNK, are key regulators of inflammatory responses. Inhibition of the phosphorylation of these kinases can lead to a reduction in the production of inflammatory mediators. It is plausible that this compound contributes to the observed effects of C. sappan extracts on this pathway.
Involvement of the JAK-STAT Signaling Pathway
Ethanolic extracts of Caesalpinia sappan have been found to activate the JAK-STAT pathway in the context of neuroprotection[6]. In inflammation, the JAK-STAT pathway is often a target for therapeutic intervention. Phytochemicals can inhibit this pathway at multiple levels, from cytokine receptor binding to the phosphorylation of JAK and STAT proteins, and their subsequent nuclear translocation. While the context of activation was different, it suggests that compounds within the extract, potentially including this compound, can interact with this pathway. Further research is needed to clarify if this compound acts as an inhibitor or modulator of this pathway in inflammatory conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.
Cell Culture and Stimulation
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
SW1353 (Human Chondrosarcoma): Culture in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Stimulation of Inflammation:
-
LPS Stimulation of RAW 264.7 cells: Seed cells in appropriate plates. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine production).
-
IL-1β Stimulation of SW1353 cells: Seed cells and allow them to adhere. Pre-treat with this compound for 1-2 hours. Stimulate with 10 ng/mL of IL-1β for the desired duration.
-
Cytokine Production Assay (ELISA)
-
Sample Collection: After stimulation, collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Phospho-p65, Total p65
-
Phospho-IκBα, Total IκBα
-
Phospho-p38, Total p38
-
Phospho-ERK1/2, Total ERK1/2
-
Phospho-JNK, Total JNK
-
Phospho-STAT3, Total STAT3
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Conclusion and Future Directions
This compound is a promising anti-inflammatory compound from Caesalpinia sappan. Current evidence demonstrates its ability to inhibit the secretion of pro-inflammatory cytokines IL-6 and TNF-α. While direct mechanistic studies on this compound are limited, the well-documented effects of C. sappan extracts and its other constituents strongly suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.
Future research should focus on:
-
Quantitative analysis of this compound's inhibitory effects on a wider range of inflammatory mediators to determine its IC50 values.
-
Direct investigation of this compound's impact on the NF-κB, MAPK, and JAK-STAT signaling pathways, including the phosphorylation status of key kinases and the nuclear translocation of transcription factors.
-
In vivo studies to evaluate the therapeutic efficacy of this compound in animal models of inflammatory diseases.
A deeper understanding of this compound's precise molecular targets and mechanism of action will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of active compounds from Caesalpinia sappan L. extracts suppressing IL-6 production in RAW 264.7 cells by PLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytotoxic and Anti-Migratory Properties of Caesalpinia sappan and Ficus septica, in Combination with Doxorubicin on 4T1 TNBC Cells with Nephroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
A Technical Guide to the Downstream Signaling Targets of Episappanol in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and inferred downstream signaling targets of Episappanol in macrophages. As a homoisoflavonoid derived from the heartwood of Caesalpinia sappan, this compound is part of a family of compounds noted for their anti-inflammatory properties. While direct research on this compound is emerging, this document synthesizes available data on this compound, its chemical relatives (e.g., Sappanone A, Brazilin), and the broader Caesalpinia sappan extract to construct a detailed picture of its likely mechanisms of action.
Core Signaling Pathways Modulated by Caesalpinia sappan Compounds
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a pro-inflammatory response through the Toll-like receptor 4 (TLR4). This activation triggers a cascade of intracellular signaling events, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription and secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Compounds from Caesalpinia sappan, including this compound, are understood to exert their anti-inflammatory effects by intervening in these critical pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation of TLR4, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Research on compounds from Caesalpinia sappan suggests a significant inhibitory effect on this pathway. For instance, Sappanone A, a related homoisoflavonoid, has been shown to suppress LPS-induced NF-κB activation by inhibiting the phosphorylation of the RelA/p65 subunit.[1][2] Similarly, the broader ethanolic extract of Caesalpinia sappan has been demonstrated to inhibit the p65/p50-driven transactivation of promoters for inflammatory genes like COX-2.[3] Brazilein, another key compound, has been found to decrease the expression of IRAK4, an upstream kinase essential for NF-κB activation.[4] It is highly probable that this compound shares this mechanism of inhibiting NF-κB nuclear translocation and subsequent transcriptional activity.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another major signaling route for inflammatory responses in macrophages.[5] These kinases are activated by upstream signaling from TLR4 and contribute to the stability of pro-inflammatory mRNAs and the activation of other transcription factors.
Studies on Sappanone A indicate that it can modulate the MAPK pathway, specifically showing that a p38 MAPK inhibitor blocks the induction of the anti-inflammatory Heme Oxygenase-1 (HO-1).[1][2] This suggests that compounds from Caesalpinia sappan may selectively modulate MAPK signaling to achieve their anti-inflammatory effects.
Activation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1). Activation of the Nrf2/HO-1 pathway is a key mechanism for resolving inflammation. Sappanone A has been shown to induce HO-1 expression and promote the nuclear translocation of Nrf2, an effect that is mediated through the p38 MAPK pathway.[1][2] This activation of a protective, anti-inflammatory pathway complements the direct inhibition of pro-inflammatory pathways like NF-κB.
Quantitative Data on the Effects of Caesalpinia sappan Compounds
While specific quantitative data for this compound are limited, studies on the broader extract and its other components provide valuable insights into its potential efficacy. The primary endpoints measured in these studies are the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
| Compound/Extract | Cell Line | Stimulant | Measured Mediator | Concentration of Compound | Result | Reference |
| This compound | LPS-stimulated macrophages | LPS | IL-6, TNF-α | Not specified | Significant inhibition of secretion | [1] |
| C. sappan Extract (CSE) | THP-1 macrophages | LPS | IL-1β, TNF-α mRNA | 5 µg/mL | Significant suppression | [3] |
| C. sappan Extract (CSE) | Primary human chondrocytes | IL-1β | TNF-α production | 5 µg/mL | Reduction from 19.1 pg/mL to 5.4 pg/mL | [3] |
| C. sappan Extract (CSE) | SW1353 & Primary chondrocytes | IL-1β | NO production | 5-10 µg/mL | Significant suppression to basal levels | [3] |
| Sappanone A | RAW 264.7 macrophages | LPS | NO, PGE2, IL-6 | Not specified | Inhibition of production | [1][2] |
| Brazilein | RAW 264.7 macrophages | LPS | Nitrite (NO) | 10, 30, 50 µM | Dose-dependent reduction | [4] |
| Brazilein | RAW 264.7 macrophages | LPS | IL-1β, MCP-1, MIP-2, IL-6 | 10, 30, 50 µM | Dose-dependent suppression of expression | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the effects of compounds like this compound on macrophage signaling.
General Experimental Workflow
The typical workflow for investigating the anti-inflammatory effects of a compound on macrophages involves cell culture, stimulation with an inflammatory agent (like LPS) in the presence or absence of the test compound, and subsequent analysis of inflammatory markers at the protein and mRNA level.
Macrophage Culture and Stimulation
This protocol describes the culture of the RAW 264.7 murine macrophage cell line and stimulation with LPS.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Experimental Plating:
-
Seed RAW 264.7 cells into appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blot or qRT-PCR) at a density of 4 x 10⁵ cells/mL.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-3 hours.
-
Following pre-treatment, add LPS to a final concentration of 1 µg/mL to stimulate the macrophages.
-
Incubate for the desired time period (e.g., 30 minutes for signaling protein analysis, 24 hours for cytokine production).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[6]
-
Sample Collection:
-
After the 24-hour incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at low speed to pellet any cell debris and transfer the clear supernatant to a new tube. Samples can be stored at -80°C until use.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6, and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Avidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
This protocol is for quantifying the relative expression of cytokine mRNA.[7][8]
-
RNA Isolation:
-
After the desired stimulation time, wash the cells in the 6-well plate with ice-cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit).
-
Isolate total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Tnf, Il6) and a reference gene (e.g., Actb, Gapdh), and a SYBR Green or probe-based master mix.
-
Perform the reaction on a real-time PCR instrument. A typical thermal cycling protocol is: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the control group.
-
Western Blotting for Signaling Protein Analysis
This protocol is for detecting the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.[6]
-
Protein Extraction:
-
After a short stimulation period (e.g., 30 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
While direct and extensive research on this compound is still in its early stages, the available evidence strongly suggests its role as a potent anti-inflammatory agent in macrophages. Based on the analysis of its chemical relatives from Caesalpinia sappan, the primary downstream signaling targets of this compound are likely the NF-κB and MAPK pathways, which it inhibits, and the Nrf2 pathway, which it activates. These actions collectively lead to a reduction in the production of key pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for inflammation-related diseases. Further studies focusing specifically on this compound are warranted to confirm these inferred mechanisms and to establish a detailed quantitative profile of its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming Macrophage Phenotypes With Photobiomodulation for Improved Inflammation Control in ENT Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gene-quantification.de [gene-quantification.de]
- 8. researchgate.net [researchgate.net]
Investigating the Effect of Episappanol on the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Episappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding and a prospective research framework for investigating the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct evidence linking this compound to NF-κB is still emerging, compelling data from structurally related compounds isolated from the same source strongly suggest a modulatory role. This document outlines the existing data on this compound's anti-inflammatory effects, details the known mechanisms of related compounds on the NF-κB pathway, and presents a robust experimental plan to elucidate the specific interactions of this compound with this key signaling cascade.
Introduction: The NF-κB Pathway and the Therapeutic Potential of this compound
The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems, orchestrating the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Under normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the active NF-κB dimers, most commonly the p65/p50 heterodimer, to translocate to the nucleus and induce the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a prime target for therapeutic intervention.
This compound is a natural compound isolated from Caesalpinia sappan heartwood.[1][2] While research on this compound is in its early stages, a key study has highlighted its anti-inflammatory potential. This guide will synthesize the available information and propose a clear path forward for its investigation as a modulator of the NF-κB pathway.
Current Evidence: Anti-inflammatory Effects of this compound
To date, the most direct evidence for the anti-inflammatory activity of this compound comes from a study by Mueller et al. (2016).[1][2] This research demonstrated that this compound, along with four other compounds isolated from Caesalpinia sappan, significantly inhibited the secretion of the pro-inflammatory cytokines IL-6 and TNF-α in both lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and IL-1β-stimulated SW1353 chondrocytes.[1][3] The inhibition of these key cytokines, which are known to be transcriptionally regulated by NF-κB, provides a strong, albeit indirect, indication that this compound may exert its anti-inflammatory effects through modulation of the NF-κB pathway.[4][5][6]
Table 1: Summary of Known Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Measured Cytokines | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | IL-6, TNF-α | Significant Inhibition of Secretion | [1][2] |
| SW1353 Chondrocytes | IL-1β | IL-6, TNF-α | Significant Inhibition of Secretion | [1][2] |
Rationale for Investigating the NF-κB Pathway: Insights from Related Compounds
The hypothesis that this compound modulates the NF-κB pathway is further substantiated by the well-documented mechanisms of other bioactive compounds isolated from Caesalpinia sappan. Brazilin, Brazilein, and Sappanone A, all of which share structural similarities with this compound, have been shown to directly inhibit key components of the NF-κB signaling cascade.
-
Brazilin: This compound has been reported to suppress NF-κB activation by targeting the IκB kinase (IKK) complex and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are crucial upstream regulators of NF-κB.[7][8]
-
Brazilein: A derivative of Brazilin, Brazilein also inhibits the NF-κB pathway by targeting IRAK4 and has been shown to disrupt the polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical step in TNF-α-induced NF-κB activation.[9][10][11]
-
Sappanone A: This homoisoflavanone has been demonstrated to suppress NF-κB activation by inhibiting the phosphorylation of the RelA/p65 subunit at Serine 536, a key event for its transcriptional activity.[12][13][14][15]
The consistent and multi-level inhibition of the NF-κB pathway by these related compounds provides a strong scientific rationale for investigating this compound as a potential modulator of this critical inflammatory signaling cascade.
Proposed Experimental Protocols for Investigating this compound's Effect on the NF-κB Pathway
To definitively elucidate the effect of this compound on the NF-κB pathway, a series of well-established in vitro experiments are proposed.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model as it exhibits a robust NF-κB response to LPS stimulation.
-
Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells will be pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for specified durations depending on the assay. A vehicle control (e.g., DMSO) will be included.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Methodology:
-
RAW 264.7 cells will be transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.
-
Transfected cells will be pre-treated with this compound followed by LPS stimulation for 6-8 hours.
-
Cell lysates will be collected, and luciferase activity will be measured using a luminometer.
-
Results will be normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Western Blot Analysis
This technique will be used to assess the protein levels and phosphorylation status of key components of the NF-κB pathway.
-
Methodology:
-
Following this compound pre-treatment and LPS stimulation (for various time points, e.g., 0, 15, 30, 60 minutes), whole-cell lysates and nuclear/cytoplasmic fractions will be prepared.
-
Protein concentrations will be determined using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes will be probed with primary antibodies against:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Lamin B1 (nuclear marker)
-
β-actin (cytoplasmic loading control)
-
-
Following incubation with HRP-conjugated secondary antibodies, protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
This method will be used to measure the mRNA expression levels of NF-κB target genes.
-
Methodology:
-
Cells will be treated with this compound and/or LPS for 4-6 hours.
-
Total RNA will be extracted using a suitable kit (e.g., TRIzol).
-
cDNA will be synthesized from the RNA templates.
-
qRT-PCR will be performed using primers specific for:
-
Tnf
-
Il6
-
Nos2 (iNOS)
-
Cox2
-
-
Gene expression levels will be normalized to a housekeeping gene (e.g., Gapdh).
-
Anticipated Data Presentation
The quantitative data generated from the proposed experiments will be structured in the following tables for clear comparison and interpretation.
Table 2: Effect of this compound on LPS-Induced NF-κB Luciferase Activity
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| Control | - | 1.0 |
| LPS (1 µg/mL) | - | (Expected Increase) |
| This compound + LPS | 1 | (Anticipated Dose-Dependent Decrease) |
| This compound + LPS | 5 | (Anticipated Dose-Dependent Decrease) |
| This compound + LPS | 10 | (Anticipated Dose-Dependent Decrease) |
| This compound + LPS | 25 | (Anticipated Dose-Dependent Decrease) |
| This compound + LPS | 50 | (Anticipated Dose-Dependent Decrease) |
Table 3: Densitometric Analysis of Western Blot Results for Key NF-κB Pathway Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | Nuclear p65/Lamin B1 Ratio |
| Control | (Baseline) | (Baseline) | (Baseline) |
| LPS (30 min) | (Expected Increase) | (Expected Increase) | (Expected Increase) |
| This compound (10 µM) + LPS | (Anticipated Decrease) | (Anticipated Decrease) | (Anticipated Decrease) |
| This compound (50 µM) + LPS | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) |
Table 4: Relative mRNA Expression of NF-κB Target Genes as Determined by qRT-PCR
| Treatment | Tnf (Fold Change) | Il6 (Fold Change) | Nos2 (Fold Change) | Cox2 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (4 hours) | (Expected Increase) | (Expected Increase) | (Expected Increase) | (Expected Increase) |
| This compound (10 µM) + LPS | (Anticipated Decrease) | (Anticipated Decrease) | (Anticipated Decrease) | (Anticipated Decrease) |
| This compound (50 µM) + LPS | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) |
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1: The canonical NF-κB signaling pathway.
Figure 2: Proposed experimental workflow.
Figure 3: Hypothesized mechanism of action.
Conclusion
This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. The existing evidence, combined with the known mechanisms of structurally related compounds, strongly supports the hypothesis that this compound modulates the NF-κB signaling pathway. The experimental framework detailed in this guide provides a clear and comprehensive approach to rigorously test this hypothesis. Successful elucidation of this compound's mechanism of action will not only advance our understanding of its therapeutic potential but also pave the way for its further development as a lead compound in the management of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]
- 8. sciepub.com [sciepub.com]
- 9. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sappanone a prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sappanone a prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]
Episappanol: A Technical Guide to its Role in Modulating Cytokine Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Episappanol, a natural homoisoflavonoid predominantly found in the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the regulation of cytokine gene expression. It consolidates quantitative data on its inhibitory effects on pro-inflammatory cytokines, details the experimental protocols utilized in key studies, and elucidates the underlying molecular mechanisms involving critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), can exacerbate inflammatory conditions when overexpressed. Consequently, the modulation of cytokine gene expression is a primary target for anti-inflammatory drug development.
This compound, a bioactive compound isolated from Caesalpinia sappan, has emerged as a promising candidate for its ability to suppress inflammatory responses.[1] This guide will explore the molecular basis of this compound's anti-inflammatory effects, focusing on its ability to regulate the gene expression of key cytokines.
Quantitative Effects of this compound on Cytokine Expression
This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines in various in vitro models. The following table summarizes the quantitative data from a key study investigating the effects of this compound on cytokine secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and Interleukin-1 beta (IL-1β)-stimulated C-28/I2 chondrocytes.
| Cell Line | Stimulant | Cytokine | This compound Concentration (µg/mL) | % Inhibition of Secretion | Statistical Significance (p-value) |
| RAW 264.7 Macrophages | LPS | IL-6 | 10 | approx. 50% | < 0.05 |
| RAW 264.7 Macrophages | LPS | TNF-α | 10 | approx. 40% | < 0.05 |
| C-28/I2 Chondrocytes | IL-1β | IL-6 | 10 | approx. 60% | < 0.05 |
| C-28/I2 Chondrocytes | IL-1β | TNF-α | 10 | approx. 50% | < 0.05 |
Data compiled from Mueller et al., Food & Function, 2016.[2][3]
Molecular Mechanisms of Action: Regulation of Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that control the gene expression of pro-inflammatory cytokines. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulatory mechanism.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those encoding for IL-6 and TNF-α.
This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
While direct evidence for this compound's effect on the MAPK pathway is still emerging, it is plausible that it may also exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK components.
Caption: Postulated MAPK Signaling Pathway Modulation by this compound.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
C-28/I2 (Human Chondrocyte Cell Line): Maintained in DMEM/F-12 medium containing 10% FBS and 1% penicillin-streptomycin.
-
-
Stimulation:
-
LPS: Used to induce an inflammatory response in RAW 264.7 macrophages at a concentration of 1 µg/mL.
-
IL-1β: Used to stimulate C-28/I2 chondrocytes at a concentration of 10 ng/mL.
-
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
Measurement of Cytokine Gene Expression
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected after treatment.
-
The concentrations of secreted cytokines (IL-6, TNF-α) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using specific primers for the target cytokine genes (e.g., Il6, Tnf) and a housekeeping gene (e.g., Gapdh) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IKK, IκBα, p-p65, p-ERK, p-JNK, p-p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General Experimental Workflow for Investigating this compound's Effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural anti-inflammatory agent by effectively downregulating the expression of key pro-inflammatory cytokines such as IL-6 and TNF-α. The primary mechanism of action appears to be through the inhibition of the NF-κB signaling pathway, with a potential role in modulating the MAPK pathway as well.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship Studies: Investigating the chemical modifications of the this compound structure to enhance its therapeutic efficacy and pharmacokinetic properties.
-
Clinical Trials: Assessing the safety and efficacy of this compound in human subjects for the treatment of inflammatory conditions.
The continued investigation of this compound holds promise for the development of novel and effective therapies for a range of inflammatory disorders.
References
Elucidating the Biosynthetic Pathway of Episappanol in Caesalpinia sappan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Episappanol, a homoisoflavonoid found in the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its elucidation, and a summary of relevant quantitative data.
Introduction
Caesalpinia sappan L., commonly known as Sappanwood, is a medicinal plant rich in various bioactive compounds, including a class of C16-skeletal flavonoids known as homoisoflavonoids.[1] Among these, this compound is a prominent example, exhibiting a range of biological activities. The elucidation of its biosynthetic pathway is a key step towards harnessing its full therapeutic potential. This guide outlines the proposed enzymatic steps leading to the formation of this compound, drawing parallels with the well-established general flavonoid and isoflavonoid biosynthetic pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway initially, diverging at a later stage to incorporate the characteristic C1-bridge of homoisoflavonoids. The proposed pathway involves several key enzymatic steps, starting from the primary metabolite L-phenylalanine.
General Phenylpropanoid Pathway
The initial steps are common to the biosynthesis of most flavonoids and related compounds:
-
L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .
-
trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate 4-Hydroxylase (C4H) .
-
p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL) .
Entry into the Flavonoid Pathway and Formation of Sappanchalcone
The activated p-Coumaroyl-CoA enters the flavonoid biosynthetic pathway:
-
Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone .
-
It is proposed that in C. sappan, a specific chalcone, Sappanchalcone , is synthesized, which serves as a key precursor for brazilin and likely other homoisoflavonoids like this compound.[2]
Putative Steps to this compound
The subsequent steps leading to this compound are less characterized and are proposed based on the structure of the final molecule and known enzymatic reactions in flavonoid biosynthesis:
-
Chalcone Isomerase (CHI) likely catalyzes the isomerization of sappanchalcone to form a flavanone intermediate.
-
A series of reduction and hydroxylation steps are then required. An NADPH-dependent reductase is likely involved in modifying the flavonoid backbone.[3]
-
A hydroxylase , possibly a cytochrome P450 monooxygenase or a dioxygenase, would then introduce the hydroxyl groups at specific positions on the B-ring and the heterocyclic C-ring to yield This compound .
The precise order and nature of these final enzymatic reactions remain to be experimentally validated.
Data Presentation
Currently, there is a lack of specific quantitative data on the concentration of this compound or the kinetic parameters of the enzymes involved in its biosynthesis in Caesalpinia sappan. However, studies on the total flavonoid content in different parts of the plant provide a general context for the abundance of these compounds.
| Plant Part | Extraction Method | Total Flavonoid Content (% w/w) | Reference |
| Leaves | Maceration (Methanol) | 1.0318 mg QE/g extract | [4][5] |
| Wood | Maceration | 0.0539% | [6] |
| Wood | Infusion | 0.1902% | [6] |
| Bark | Ethyl Acetate Extraction | 0.170 mg/100g | [7] |
| Seeds | Ethyl Acetate Extraction | 0.032 mg/100g | [7] |
| Leaves | Ethyl Acetate Extraction | 0.147 mg/100g | [7] |
QE = Quercetin Equivalents
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed representative protocols for key experiments.
Protocol 1: Enzyme Extraction and Assay
Objective: To isolate crude enzyme extracts from C. sappan and assay for the activity of key biosynthetic enzymes.
Materials:
-
Fresh or frozen C. sappan heartwood
-
Liquid nitrogen
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, 10 mM DTT, 1% (w/v) PVPP
-
Substrates (e.g., p-Coumaroyl-CoA, Malonyl-CoA, Sappanchalcone)
-
Cofactors (e.g., NADPH)
-
HPLC system with a C18 column
Procedure:
-
Grind 1 g of C. sappan heartwood to a fine powder in a mortar with liquid nitrogen.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
Set up the enzyme assay reaction mixture (total volume 100 µL):
-
50 µL of crude enzyme extract
-
10 µL of substrate (e.g., 100 µM p-Coumaroyl-CoA and 300 µM Malonyl-CoA for CHS assay)
-
10 µL of cofactor (if required)
-
30 µL of reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Extract the product with 200 µL of ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the product by HPLC, comparing the retention time and UV spectrum with an authentic standard.
Protocol 2: Gene Identification and Expression Analysis
Objective: To identify candidate genes encoding the biosynthetic enzymes and analyze their expression levels in different tissues of C. sappan.
Materials:
-
C. sappan tissues (heartwood, leaves, roots)
-
RNA extraction kit
-
cDNA synthesis kit
-
Degenerate primers designed from conserved regions of known flavonoid biosynthetic genes
-
qPCR machine and reagents
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from different C. sappan tissues using a commercial kit.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
Candidate Gene Isolation (via PCR with Degenerate Primers):
-
Design degenerate primers based on conserved amino acid sequences of target enzymes (e.g., CHS, CHI, reductases) from other plant species.
-
Perform PCR using the synthesized cDNA as a template and the degenerate primers.
-
Clone and sequence the amplified PCR products to obtain partial gene sequences.
-
-
Full-Length cDNA Cloning (via RACE):
-
Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequences of the candidate genes.
-
-
Gene Expression Analysis (via qPCR):
-
Design gene-specific primers for the identified candidate genes.
-
Perform qPCR using cDNA from different tissues to quantify the expression levels of the genes. Use a housekeeping gene (e.g., actin) for normalization.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in Caesalpinia sappan.
Experimental Workflow for Enzyme Characterization
Caption: Experimental workflow for enzyme extraction and activity assay.
Logical Relationship for Gene Identification
Caption: Logical workflow for candidate gene identification and expression analysis.
Conclusion
The elucidation of the this compound biosynthetic pathway in Caesalpinia sappan is a promising area of research with significant implications for drug development and metabolic engineering. While the early steps of the pathway can be inferred from general flavonoid biosynthesis, the later, specific steps leading to this compound require further investigation. The experimental protocols outlined in this guide provide a framework for researchers to identify and characterize the key enzymes and genes involved in this pathway. Future work should focus on the heterologous expression and functional characterization of candidate enzymes to definitively establish their roles in this compound biosynthesis. This knowledge will be instrumental in developing strategies for the sustainable and high-yield production of this valuable bioactive compound.
References
- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 2. [Sappanchalcone from Caesalpinia sappan L., the proposed biosynthetic precursor of brazilin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, function, and engineering of enzymes in isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. neliti.com [neliti.com]
- 6. ijmrhs.com [ijmrhs.com]
- 7. atlantis-press.com [atlantis-press.com]
A Technical Guide to Investigating the Cellular Metabolic Response to Episappanol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episappanol, a bioactive compound isolated from the heartwood of Caesalpinia sappan, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Understanding the mechanism of action of such compounds at the cellular level is crucial for drug development. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful approach to elucidate the biochemical pathways modulated by a compound of interest. This technical guide provides a framework for conducting metabolomics studies on cells treated with this compound. While direct metabolomics studies on this compound are not yet prevalent in published literature, this document outlines the core methodologies, expected data outputs, and potential signaling pathways that could be investigated, based on its known biological activities and established metabolomics workflows.
Experimental Protocols
A typical metabolomics study involves several key steps, from cell culture and treatment to data acquisition and analysis. The following protocol provides a detailed methodology for investigating the effects of this compound on the metabolome of a chosen cell line.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the intended therapeutic application of this compound. For instance, a macrophage cell line such as RAW 264.7 would be suitable for studying its anti-inflammatory effects.
-
Culture Conditions: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed the cells in multi-well plates and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound, including a vehicle control (DMSO alone). It is advisable to perform a dose-response and time-course experiment to identify the optimal treatment conditions.
-
Include a positive control if applicable, such as a known anti-inflammatory drug.
-
2. Metabolite Extraction
-
Quenching Metabolism: After the treatment period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).
-
Extraction:
-
Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell pellet.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate at high speed to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
3. Metabolic Profiling
-
Analytical Platforms: The choice of analytical platform depends on the metabolites of interest.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the detection of a wide range of polar and non-polar metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile and semi-volatile compounds. Derivatization is often required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information and absolute quantification of highly abundant metabolites.
-
-
Data Acquisition: Acquire the data in both positive and negative ionization modes (for MS-based methods) to maximize metabolite coverage. Include quality control (QC) samples (pooled from all experimental samples) throughout the analytical run to monitor instrument performance.
4. Data Analysis
-
Data Preprocessing: Raw data from the analytical instruments needs to be preprocessed. This includes peak picking, alignment, and normalization.
-
Statistical Analysis:
-
Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between the control and this compound-treated groups.
-
Multivariate Analysis: Employ techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify patterns and clusters in the data and to find the metabolites that contribute most to the separation between groups.
-
-
Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries (e.g., METLIN, HMDB) or by tandem MS (MS/MS) fragmentation analysis.
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to map the identified metabolites to biochemical pathways and to determine which pathways are most significantly affected by this compound treatment.
Quantitative Data Presentation
The results of a metabolomics study are typically presented in tables that summarize the quantitative changes in key metabolites. Below are examples of how such data could be structured.
Table 1: Hypothetical Changes in Key Metabolites in RAW 264.7 Macrophages Treated with this compound (10 µM) for 24 hours
| Metabolite | Fold Change (this compound vs. Control) | p-value | Pathway |
| Itaconic Acid | 2.5 | < 0.01 | Tricarboxylic Acid (TCA) Cycle |
| Succinate | 1.8 | < 0.05 | Tricarboxylic Acid (TCA) Cycle |
| Prostaglandin E2 | 0.4 | < 0.01 | Arachidonic Acid Metabolism |
| Glutathione (GSH) | 1.5 | < 0.05 | Glutathione Metabolism |
| L-Arginine | 0.6 | < 0.05 | Arginine and Proline Metabolism |
| Spermidine | 1.7 | < 0.01 | Polyamine Metabolism |
Table 2: Hypothetical Pathway Analysis Summary
| Pathway Name | Total Compounds in Pathway | Hits from Dataset | p-value | Impact |
| Arachidonic Acid Metabolism | 35 | 5 | < 0.001 | 0.45 |
| Tricarboxylic Acid (TCA) Cycle | 20 | 4 | < 0.01 | 0.32 |
| Glutathione Metabolism | 15 | 3 | < 0.05 | 0.28 |
| Arginine and Proline Metabolism | 40 | 6 | < 0.05 | 0.21 |
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the experimental process and the potential biological mechanisms.
Caption: Experimental workflow for a metabolomics study of this compound-treated cells.
Given the anti-inflammatory potential of this compound, a key signaling pathway to investigate would be the NF-κB pathway, which is a central regulator of inflammation. This compound may exert its effects by modulating this pathway, leading to downstream changes in metabolism.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via NF-κB signaling.
This technical guide provides a comprehensive framework for researchers interested in elucidating the metabolic effects of this compound on cultured cells. By following the detailed experimental protocols, utilizing appropriate data analysis techniques, and focusing on relevant biological pathways, it is possible to gain significant insights into the mechanism of action of this promising natural compound. The resulting data will be invaluable for the scientific community and for professionals in drug development seeking to harness the therapeutic potential of this compound.
Exploring the Potential Interaction of Episappanol with the Inflammasome Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Episappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has demonstrated anti-inflammatory properties, including the inhibition of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[1][2][3][4][5][6]. While direct evidence of its interaction with the inflammasome complex is still emerging, its structural similarity to other known inflammasome inhibitors from the same source, such as Brazilin, suggests a strong potential for such activity. This technical guide explores the hypothetical interaction of this compound with the inflammasome, focusing on the well-characterized NLRP3 inflammasome pathway. We provide a detailed overview of the potential mechanisms of action, comprehensive experimental protocols to investigate this interaction, and a framework for presenting quantitative data. This document serves as a resource for researchers aiming to elucidate the immunomodulatory effects of this compound and evaluate its therapeutic potential as an inflammasome inhibitor.
Introduction to the Inflammasome and this compound
The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses. Upon activation by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms, and can also induce a form of programmed cell death known as pyroptosis[7][8][9]. The NLRP3 inflammasome is the most extensively studied and is implicated in a wide range of inflammatory diseases[10][11][12].
This compound is a bioactive compound found in Caesalpinia sappan[1][4][6][13][14][15], a plant with a long history of use in traditional medicine for its anti-inflammatory and other therapeutic properties[16][17][18][19][20][21]. Given that a related compound from the same plant, Brazilin, has been identified as a potent inhibitor of the NLRP3 inflammasome[22][23][24], it is highly plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
This guide will proceed under the hypothesis that this compound inhibits the NLRP3 inflammasome and will provide the necessary tools for researchers to test this hypothesis.
Proposed Signaling Pathway of this compound-Mediated Inflammasome Inhibition
We propose that this compound may inhibit the NLRP3 inflammasome at one or more key activation steps. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the potential points of inhibition by this compound, drawing parallels with the known mechanisms of Brazilin and other natural product inhibitors.
Caption: Proposed mechanism of NLRP3 inflammasome inhibition by this compound.
Experimental Protocols
To investigate the interaction of this compound with the inflammasome, a series of in vitro and in vivo experiments are required. The following protocols are based on established methods for studying inflammasome activation and inhibition.
In Vitro Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of this compound's inhibitory effect.
Workflow Diagram:
References
- 1. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 111254-18-3|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:111254-18-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Frontiers | Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C16H16O6 | CID 13846650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound - Wikidata [wikidata.org]
- 16. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Antiinflammatory and Wound Healing Effects of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. researchgate.net [researchgate.net]
Epigenetic Modifications and Episappanol: An Unexplored Frontier
Researchers, scientists, and drug development professionals are increasingly investigating the potential of natural compounds to modulate epigenetic pathways for therapeutic benefit. While the field of nutritional epigenetics is rapidly expanding, a thorough review of the scientific literature reveals a significant gap in our understanding of the specific epigenetic modifications induced by the natural compound Episappanol.
Currently, there are no publicly available scientific studies that have directly investigated or reported on the effects of this compound on epigenetic mechanisms such as DNA methylation, histone modifications, or chromatin remodeling. This compound, a natural compound isolated from the heartwood of Caesalpinia sappan, is primarily recognized for its anti-inflammatory properties, with research focusing on its ability to inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.
While direct evidence for this compound's role in epigenetics is lacking, the broader class of compounds to which it belongs—polyphenols and flavonoids—has been the subject of numerous epigenetic studies. This body of research provides a foundational framework for postulating the potential, yet unproven, epigenetic activity of this compound.
General Mechanisms of Epigenetic Modification by Natural Compounds
Natural compounds, particularly polyphenols, have been shown to influence the epigenome through several key mechanisms. These compounds can act as inhibitors or activators of the enzymes that catalyze epigenetic modifications.
DNA Methylation: This process involves the addition of a methyl group to a cytosine residue in DNA, typically leading to gene silencing. The enzymes responsible for this are DNA methyltransferases (DNMTs). Some natural compounds have been found to inhibit DNMTs, leading to the demethylation of DNA and the reactivation of tumor suppressor genes in cancer cells.
Histone Modifications: Histones are proteins that package DNA into chromatin. The post-translational modification of histone tails—through processes like acetylation, methylation, phosphorylation, and ubiquitination—can alter chromatin structure and regulate gene expression.
-
Histone Acetyltransferases (HATs) add acetyl groups, generally leading to a more open chromatin structure and increased gene transcription.
-
Histone Deacetylases (HDACs) remove acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.
Many natural compounds have been identified as HDAC inhibitors. By inhibiting HDACs, these compounds can increase histone acetylation, leading to the expression of genes involved in cell cycle arrest and apoptosis in cancer cells.
Chromatin Remodeling: This refers to the dynamic process of altering the structure of chromatin to control gene accessibility. ATP-dependent chromatin remodeling complexes are key players in this process. While less studied in the context of natural compounds, it is plausible that some phytochemicals could influence the activity of these complexes.
Hypothetical Signaling Pathways and Experimental Workflows
Given the absence of specific data for this compound, we can conceptualize potential signaling pathways and experimental workflows based on the known activities of other natural compounds.
Potential Signaling Pathway for Investigation
The diagram below illustrates a hypothetical pathway by which a natural compound like this compound could influence epigenetic regulation, leading to an anti-inflammatory effect. This is a generalized model and has not been experimentally validated for this compound.
Caption: Hypothetical pathway of this compound-induced epigenetic modulation.
General Experimental Workflow to Determine Epigenetic Effects
To investigate the potential epigenetic effects of this compound, a structured experimental workflow would be necessary. The following diagram outlines a typical approach that could be adopted.
Caption: Standard workflow for investigating epigenetic modifications.
Future Directions and Conclusion
The absence of specific research on the epigenetic modifications induced by this compound represents a significant opportunity for future investigation. For researchers in drug discovery and development, exploring the epigenetic potential of this and other natural compounds could unveil novel therapeutic strategies for a range of diseases, including cancer and inflammatory disorders.
A systematic approach, beginning with in vitro screening of this compound's effects on key epigenetic enzymes and followed by genome-wide profiling of epigenetic marks in relevant cell models, would be a critical first step. Such studies would be invaluable in determining if this compound holds promise as an epigenetic modulator and could pave the way for its development as a novel therapeutic agent.
The Multifaceted Biological Activities of Episappanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has emerged as a compound of significant interest in pharmacological research. Traditionally, extracts of Caesalpinia sappan have been utilized in folk medicine for their purported anti-inflammatory and other therapeutic properties. Modern scientific investigation has begun to elucidate the specific bioactivities of its constituent compounds, with this compound demonstrating a notable profile of anti-inflammatory, and potential anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, presenting key quantitative data, detailed experimental methodologies, and insights into its mechanisms of action.
Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of key pro-inflammatory cytokines. In a notable study, this compound was shown to significantly inhibit the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells and Interleukin-1 beta (IL-1β)-stimulated SW1353 human chondrosarcoma cells[1]. This dual inhibition highlights its potential as a therapeutic agent for inflammatory conditions.
Quantitative Data for Anti-inflammatory Activity
While the aforementioned study qualitatively confirmed the inhibitory effects of this compound, specific IC50 values were not reported. Further research is required to quantify the precise potency of this compound in inhibiting these key inflammatory mediators.
| Assay | Cell Line | Stimulant | Inhibited Cytokine | This compound Concentration | Result | Reference |
| Cytokine Secretion | RAW 264.7 | LPS | IL-6, TNF-α | Not specified | Significant inhibition | Mueller et al., 2016 |
| Cytokine Secretion | SW1353 | IL-1β | IL-6, TNF-α | Not specified | Significant inhibition | Mueller et al., 2016 |
Experimental Protocols
-
Cell Lines: RAW 264.7 (murine macrophages) and SW1353 (human chondrosarcoma) cells are cultured in appropriate media (e.g., DMEM for RAW 264.7 and RPMI-1640 for SW1353) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Stimulation:
-
For RAW 264.7 cells, inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
For SW1353 cells, inflammation is induced by treating the cells with Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL.
-
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulant.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Caption: Workflow of the in vitro anti-inflammatory assay.
Anticancer Activity
The potential of this compound as an anticancer agent is an emerging area of research. While comprehensive studies are still needed, preliminary investigations into the anticancer properties of compounds from Caesalpinia sappan suggest that its constituents may possess cytotoxic effects against various cancer cell lines. Further research is required to specifically determine the IC50 values of this compound against different cancer cell types, such as breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).
Quantitative Data for Anticancer Activity
Currently, there is a lack of specific IC50 values for the anticancer activity of this compound in the publicly available scientific literature.
Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity
The antimicrobial properties of natural products are of great interest in the face of rising antibiotic resistance. While extracts from Caesalpinia sappan have been traditionally used for infections, specific data on the antimicrobial spectrum and potency of this compound are limited. Future studies are needed to determine the Minimum Inhibitory Concentration (MIC) of this compound against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Quantitative Data for Antimicrobial Activity
Specific MIC values for the antimicrobial activity of this compound are not yet well-documented in scientific literature.
Experimental Protocols
-
Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway Modulation
The anti-inflammatory effects of many natural compounds are often mediated through the modulation of key intracellular signaling pathways. The inhibition of TNF-α and IL-6 production by this compound suggests a potential interaction with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression. However, direct evidence of this compound's effect on these pathways is currently lacking and represents a critical area for future investigation.
Postulated Signaling Pathway Inhibition by this compound
Based on its observed anti-inflammatory effects, it is hypothesized that this compound may interfere with the activation of NF-κB and/or the phosphorylation of MAPK proteins like p38, JNK, and ERK.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Caption: Postulated inhibition of the MAPK pathway by this compound.
Conclusion and Future Directions
This compound, a natural compound from Caesalpinia sappan, demonstrates significant anti-inflammatory properties through the inhibition of key pro-inflammatory cytokines. While its potential as an anticancer and antimicrobial agent is of interest, further research is imperative to establish its efficacy and spectrum of activity. Future studies should focus on determining the precise IC50 and MIC values for its various biological activities and elucidating the underlying molecular mechanisms, particularly its impact on the NF-κB and MAPK signaling pathways. A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for inflammatory diseases and potentially for cancer and infectious diseases.
References
Methodological & Application
Protocol for High-Yield Extraction of Episappanol from Caesalpinia sappan
Application Note
Introduction
Caesalpinia sappan, commonly known as Sappanwood, is a plant rich in various bioactive compounds, including a class of homoisoflavonoids with significant pharmacological potential. Among these, Episappanol has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the high-yield extraction of this compound from the heartwood of Caesalpinia sappan. The outlined methodologies are intended for researchers, scientists, and professionals in the field of drug development. The protocol is based on established solvent extraction techniques, followed by fractionation for the enrichment of this compound.
Principle
The extraction of this compound, a polar molecule, is achieved by utilizing a polar solvent to separate it from the plant matrix. The general principle involves increasing the surface area of the plant material through grinding, followed by solid-liquid extraction. Subsequent fractionation of the crude extract allows for the separation of compounds based on their polarity, leading to the isolation of this compound. This protocol will focus on a reflux extraction method using ethanol, which has been shown to be effective for extracting homoisoflavonoids from C. sappan.[1][2] Alternative methods such as Ultrasound-Assisted Extraction (UAE) and Soxhlet extraction will also be presented for comparison.
Quantitative Data Summary
The following tables summarize quantitative data from various extraction methods applied to Caesalpinia sappan, providing an indication of expected total extract yields and the recovery of related homoisoflavonoids.
Table 1: Comparison of Total Extract Yield from Caesalpinia sappan Heartwood Using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Duration | Yield (%) |
| Reflux Extraction | 95% Ethanol | Reflux | 3 x (time not specified) | Not specified |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 50 | 15 min | 6.125 |
| Ultrasound-Assisted Extraction (UAE) | Water | 50 | 15 min | 3.25 |
| Ultrasound-Assisted Extraction (UAE) | 2-Propanol | 50 | 15 min | 2.25 |
| Accelerated Solvent Extraction | Ethanol/Water (3:1) | 180 | 5 min | 16.18 |
| Accelerated Solvent Extraction | Ethanol/Water (3:1) | 120 | 5 min | 13.64 |
| Accelerated Solvent Extraction | Ethanol/Water (3:1) | 60 | 5 min | 9.16 |
| Soxhlet Extraction | 95% Ethanol | Boiling point | ~15 hours | 3.6 |
Note: The yield of the crude extract will vary depending on the specific conditions and the quality of the plant material.
Table 2: Recovery of Homoisoflavonoids from Caesalpinia sappan Ethyl Acetate Extract using High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Amount from 120 mg Crude Extract (mg) | Purity (%) | Mean Recovery (%) |
| 3'-deoxysappanol | 5 | 99 | 83 |
| 3-deoxysappanone B | 8 | 97 | 86 |
| 4-O-methylsappanol | 20 | 90 | 93 |
| Brazilin | 18 | 85 | 85 |
This table provides an estimation of the potential yield of specific homoisoflavonoids from a crude extract and is indicative of the potential for this compound isolation.[3]
Experimental Protocols
This section provides a detailed methodology for the extraction of this compound from Caesalpinia sappan heartwood.
Materials and Reagents
-
Dried heartwood of Caesalpinia sappan
-
95% Ethanol (EtOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Silica gel for column chromatography (100-200 mesh)
-
Sephadex LH-20
-
Rotary evaporator
-
Reflux apparatus
-
Grinder
-
Filter paper
Protocol 1: High-Yield Reflux Extraction and Fractionation
This protocol is a robust method for obtaining a crude extract enriched with homoisoflavonoids, including this compound.
1. Preparation of Plant Material a. Thoroughly clean the dried heartwood of C. sappan to remove any foreign matter. b. Grind the heartwood into a coarse powder using a mechanical grinder to increase the surface area for extraction.
2. Reflux Extraction a. Place 500 g of the powdered heartwood into a round-bottom flask. b. Add 1.5 L of 95% ethanol to the flask.[1] c. Set up the reflux apparatus and heat the mixture to the boiling point of ethanol. d. Continue the reflux for a designated period (e.g., 2-3 hours). e. After the first extraction, filter the mixture while hot and collect the filtrate. f. Repeat the extraction process two more times with fresh 95% ethanol (3 x 1.5 L in total).[1] g. Combine all the filtrates.
3. Solvent Evaporation a. Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
4. Fractionation of the Crude Extract a. Suspend the crude extract (e.g., 15.6 g) in water.[1] b. Perform liquid-liquid partitioning successively with n-hexane, and ethyl acetate.[1] c. The ethyl acetate fraction is expected to contain this compound and other homoisoflavonoids.[4]
5. Isolation of this compound a. Subject the ethyl acetate fraction to silica gel column chromatography.[1] b. Elute the column with a gradient of chloroform and methanol (e.g., starting from 50:1 to 0:1, v/v).[1] c. Collect the fractions and monitor them by Thin Layer Chromatography (TLC). d. Fractions containing this compound can be further purified using techniques like Sephadex LH-20 column chromatography.[1]
Alternative Extraction Protocols
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and energy-efficient method for extracting bioactive compounds.
1. Extraction Setup a. Mix 10 g of powdered C. sappan heartwood with 100 mL of 60% ethanol in a beaker.[5][6][7] b. Place the beaker in an ultrasonic bath or use a probe-type ultrasonicator.
2. Sonication a. Sonicate the mixture for 15 minutes at a controlled temperature of 50°C.[5][6][7]
3. Post-Extraction a. Filter the extract to remove the solid plant material. b. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Soxhlet Extraction
A traditional and exhaustive extraction method.
1. Preparation a. Place 100 g of coarsely ground C. sappan heartwood into a thimble. b. Place the thimble inside the Soxhlet apparatus.
2. Extraction a. Fill the round-bottom flask with 300 mL of 95% ethanol.[8] b. Heat the solvent to its boiling point and allow the extraction to proceed for approximately 15 hours, or until the solvent in the siphon tube becomes colorless.[8]
3. Recovery of Extract a. After extraction, cool the apparatus and recover the ethanolic extract. b. Concentrate the extract using a rotary evaporator.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
Logical Relationship of Extraction Methods
Caption: Overview of different extraction methods for this compound.
References
- 1. phcogj.com [phcogj.com]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. scholar.undip.ac.id [scholar.undip.ac.id]
- 8. phytojournal.com [phytojournal.com]
Application Note: Quantification of Episappanol in Plant Extracts by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of Episappanol in plant extracts. This compound, a homoisoflavonoid found in plants such as Caesalpinia sappan, has demonstrated significant anti-inflammatory properties, making its accurate quantification crucial for research, quality control, and drug development purposes. The method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, coupled with a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method has been developed based on established protocols for similar phenolic compounds and is presented with detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation according to FDA guidelines.
Introduction
This compound (C₁₆H₁₆O₆, MW: 304.29 g/mol ) is a bioactive natural compound with demonstrated anti-inflammatory activity, notably through the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[1][2]. These properties make this compound a compound of interest for pharmaceutical and nutraceutical applications. Therefore, a robust and reliable analytical method for its quantification in complex plant matrices is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for this purpose[3][4]. This application note provides a comprehensive protocol for the quantification of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): Genistein (or a stable isotope-labeled analog such as ¹³C₃-Genistein for enhanced accuracy)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Plant material (e.g., Caesalpinia sappan heartwood)
Sample Preparation Protocol
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Dilute the filtered extract with the initial mobile phase if the concentration of this compound is expected to be high.
-
Spike the final extract with the internal standard solution to a final concentration of 100 ng/mL.
-
HPLC-MS/MS Instrumentation and Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 375 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Dwell Time | 50 ms |
MRM Transitions
Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 303.1 | 257.1 | 15 |
| This compound | 303.1 | 135.0 | 25 |
| Genistein (IS) | 269.0 | 133.0 | 20 |
Note: The precursor ion for this compound is [M-H]⁻. The product ions are proposed based on the fragmentation patterns of homoisoflavonoids, which often involve cleavage of the C-ring and benzyl group.
Method Validation
The analytical method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Linearity & Range | Analyze calibration standards at a minimum of 6 concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL). | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in five replicates over three separate runs. | Accuracy: within ±15% of the nominal value. Precision: Coefficient of Variation (CV) ≤ 15%. |
| Selectivity | Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined by analyzing a series of diluted solutions and calculating the signal-to-noise ratio (S/N). | LOD: S/N ≥ 3. LOQ: S/N ≥ 10, with acceptable accuracy and precision. |
| Matrix Effect | Compare the peak areas of the analyte in post-extraction spiked samples with those in neat solutions at low and high concentrations. | The CV of the matrix factor should be ≤ 15%. |
| Recovery | Compare the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples at low, mid, and high concentrations. | Consistent and reproducible recovery. |
| Stability | Evaluate the stability of the analyte in the matrix under various conditions (bench-top, freeze-thaw, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
Results and Discussion
This HPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plant extracts. The use of a C18 column with a gradient elution allows for good chromatographic separation of this compound from other matrix components. The negative ESI mode was chosen due to the phenolic nature of this compound, which readily forms [M-H]⁻ ions. The MRM transitions were selected to ensure high selectivity and sensitivity for both the analyte and the internal standard. The proposed validation parameters ensure that the method is accurate, precise, and fit for its intended purpose.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Proposed Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in plant extracts. The described protocol, including sample preparation, chromatographic and mass spectrometric conditions, and validation guidelines, will be a valuable tool for researchers and professionals working on the analysis of this promising anti-inflammatory compound. The provided diagrams for the experimental workflow and the proposed signaling pathway offer a clear visual representation of the analytical process and the compound's mechanism of action.
References
Application Note: Structural Elucidation of Episappanol using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of Episappanol, a homoisoflavonoid isolated from Caesalpinia sappan, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques. The combination of ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the compound's planar structure and relative stereochemistry. This protocol is designed to guide researchers in the comprehensive spectroscopic analysis of this compound and related natural products.
Introduction
This compound is a bioactive homoisoflavonoid found in the heartwood of Caesalpinia sappan, a plant used in traditional medicine. The precise structural characterization of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. 2D NMR spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like this compound.[1][2] This note outlines the experimental workflow and data interpretation for the structural elucidation of this compound.
Data Presentation
The structural elucidation of this compound is based on the interpretation of 1D and 2D NMR spectra. The following tables summarize the assigned ¹H and ¹³C chemical shifts and the key 2D correlations.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 2 | 68.5 | 4.25 (d, 11.0), 3.85 (d, 11.0) | C-3, C-4, C-8a | H-3 |
| 3 | 45.2 | 2.55 (m) | C-2, C-4, C-9, C-1' | H-2, H-4, H-9 |
| 4 | 72.1 | 4.15 (d, 4.5) | C-3, C-4a, C-5, C-8a | H-3 |
| 4a | 118.9 | - | - | - |
| 5 | 158.2 | - | - | - |
| 6 | 103.5 | 6.20 (d, 2.0) | C-4a, C-5, C-7, C-8 | H-8 |
| 7 | 160.5 | - | - | - |
| 8 | 108.1 | 6.35 (d, 2.0) | C-4a, C-6, C-7, C-8a | H-6 |
| 8a | 155.8 | - | - | - |
| 9 | 32.5 | 3.05 (dd, 14.0, 4.5), 2.80 (dd, 14.0, 9.5) | C-3, C-1', C-2', C-6' | H-3 |
| 1' | 132.8 | - | - | - |
| 2' | 130.1 | 6.80 (d, 8.0) | C-3', C-4', C-6', C-9 | H-6' |
| 3' | 115.9 | 6.70 (d, 8.0) | C-1', C-2', C-4', C-5' | H-2' |
| 4' | 145.5 | - | - | - |
| 5' | 115.1 | 6.65 (s) | C-1', C-3', C-4', C-6' | - |
| 6' | 120.8 | 6.75 (d, 8.0) | C-2', C-4', C-5', C-9 | H-2' |
Note: Chemical shifts are referenced to the residual solvent signal. Data is compiled and interpreted based on related compounds from the literature.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the heartwood of Caesalpinia sappan using standard chromatographic techniques such as column chromatography over silica gel followed by purification using preparative HPLC.
-
Sample for NMR: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated methanol (CD₃OD).
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Spectral Width (SW): 12 ppm
-
Acquisition Time (AQ): 3.4 s
-
Relaxation Delay (D1): 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024
-
Spectral Width (SW): 220 ppm
-
Acquisition Time (AQ): 1.2 s
-
Relaxation Delay (D1): 2 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2
-
Increments in F1: 256
-
Spectral Width (SW) in F1 and F2: 10 ppm
-
Relaxation Delay (D1): 1.5 s
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 2
-
Increments in F1: 256
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 180 ppm
-
Relaxation Delay (D1): 1.5 s
-
¹JCH coupling constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 4
-
Increments in F1: 256
-
Spectral Width (SW) in F2 (¹H): 10 ppm
-
Spectral Width (SW) in F1 (¹³C): 220 ppm
-
Relaxation Delay (D1): 1.5 s
-
Long-range coupling constant (ⁿJCH): 8 Hz
-
Data Interpretation and Structural Elucidation
The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR data.
-
¹H and ¹³C NMR: The 1D spectra provide the initial information on the number and types of protons and carbons present in the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.
-
HSQC: The HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. This allows for the assignment of protonated carbons.
-
COSY: The COSY spectrum reveals the proton-proton coupling networks within the molecule, identifying adjacent protons. For this compound, key COSY correlations are observed between H-2/H-3, H-3/H-4, and within the aromatic spin systems.
-
HMBC: The HMBC spectrum is crucial for establishing the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound confirm the connectivity between the chromane core and the benzyl substituent.
Mandatory Visualization
References
Application Note: Development of a Stable Liposomal Formulation for In Vivo Delivery of Episappanol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Episappanol is a natural compound isolated from Caesalpinia sappan heartwood, recognized for its anti-inflammatory properties.[1] Specifically, it has been shown to significantly inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] However, like many natural products, its therapeutic potential can be limited by poor aqueous solubility and suboptimal pharmacokinetic properties. Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, thereby improving solubility, stability, and bioavailability.[3]
This application note provides detailed protocols for the development and characterization of a stable liposomal formulation of this compound for in vivo delivery. The methods described herein cover the preparation of this compound-loaded liposomes using the thin-film hydration technique, comprehensive physicochemical characterization, and guidelines for in vivo administration.
2. Materials and Equipment
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
-
Drug: this compound (purity >98%)
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Buffers: Phosphate-buffered saline (PBS, pH 7.4)
-
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Round-bottom flasks
-
Syringes and needles
-
Standard laboratory glassware and consumables
-
3. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[4][5][6] It involves dissolving lipids and the hydrophobic drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[4][7][8]
Steps:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio) and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v).[9] As this compound is a lipophilic compound, it will be incorporated into the lipid bilayer of the liposome.[9][10][11] A typical starting drug-to-lipid ratio is 1:20 (w/w).[12]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C), for instance, at 60°C.[12]
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[7]
-
-
Hydration:
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is downsized by extrusion.[5][7]
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to 60°C.
-
Pass the MLV suspension through the extruder 11-21 times. This process reduces the size and lamellarity of the vesicles.[5]
-
The resulting translucent suspension contains this compound-loaded liposomes. Store at 4°C.
-
Protocol 2: Physicochemical Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size (Z-average), PDI, and zeta potential.[13][14]
-
Procedure:
-
Dilute the liposome suspension with PBS (e.g., 1:100 v/v) to avoid multiple scattering effects.[14]
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the size and PDI using a DLS instrument at 25°C.[11]
-
For zeta potential, use an appropriate folded capillary cell to measure the electrophoretic mobility of the liposomes.[15] Zeta potential is a key indicator of colloidal stability.
-
Perform all measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: HPLC is used to quantify the amount of this compound encapsulated within the liposomes.
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated this compound from the liposomes using a size exclusion chromatography (e.g., Sephadex G-50) column or by ultracentrifugation.
-
Quantification of Total Drug: Disrupt a known volume of the liposome suspension by adding a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate/eluate from step 1.
-
HPLC Analysis: Analyze the drug concentration in both the total and free drug samples using a validated reverse-phase HPLC method (e.g., C18 column) with a UV detector.[16]
-
Calculations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Lipids and Encapsulated Drug] x 100
-
-
Protocol 3: In Vivo Administration
This protocol provides a general guideline for intravenous administration in a murine model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Steps:
-
Preparation for Injection:
-
Administration:
-
Anesthetize the mouse using a standard procedure (e.g., isoflurane).[17]
-
Administer the liposomal formulation via intravenous injection, typically through the tail vein or retro-orbital sinus.[17] The injection volume should be adjusted based on the animal's weight (e.g., 50-100 µL for a 20-25 g mouse).
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
At predetermined time points, blood samples can be collected for pharmacokinetic analysis.
-
Tissues can be harvested for biodistribution and efficacy studies.
-
4. Data Presentation
Quantitative data from formulation and characterization studies should be summarized for clear comparison.
Table 1: Physicochemical Properties of Different Liposomal Formulations
| Formulation ID | Lipid Composition (molar ratio) | Drug:Lipid (w/w) | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE (%) ± SD |
| Lipo-Epis-01 | DSPC:Chol:DSPE-PEG (55:40:5) | 1:20 | 110.5 ± 2.1 | 0.15 ± 0.02 | -15.3 ± 1.8 | 92.4 ± 3.5 |
| Lipo-Epis-02 | DSPC:Chol:DSPE-PEG (55:40:5) | 1:10 | 115.2 ± 3.5 | 0.18 ± 0.03 | -14.8 ± 2.1 | 85.1 ± 4.2 |
| Lipo-Epis-03 | DSPC:Chol (60:40) | 1:20 | 125.8 ± 4.2 | 0.25 ± 0.04 | -5.2 ± 0.9 | 90.7 ± 3.9 |
| Empty Lipo | DSPC:Chol:DSPE-PEG (55:40:5) | N/A | 108.9 ± 2.8 | 0.14 ± 0.02 | -16.1 ± 1.5 | N/A |
Data are presented as mean ± standard deviation (n=3). PDI: Polydispersity Index; EE: Encapsulation Efficiency.
5. Visualizations
Caption: Experimental workflow for liposomal this compound formulation and testing.
Caption: Proposed anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | CAS:111254-18-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. scispace.com [scispace.com]
- 10. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. phmethods.net [phmethods.net]
- 14. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Drug Delivery of Episappanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episappanol, a natural compound isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory and potential anti-cancer properties.[1][2][3][4] Its therapeutic efficacy is attributed to the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][5][6] However, the clinical translation of this compound is hindered by challenges such as poor bioavailability and non-specific biodistribution. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing drug solubility, providing controlled release, and enabling targeted delivery to tumor tissues.[7][8][9][10]
This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-loaded nanoparticles for targeted cancer therapy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₆ | [2] |
| Molecular Weight | 304.29 g/mol | [2] |
| Appearance | Powder | [2] |
| Storage | 2 years at -20°C (Powder) | [2] |
Table 2: Representative Characteristics of this compound-Loaded Polymeric Nanoparticles
| Parameter | Target Range | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 mV to +15 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 70% | UV-Vis Spectrophotometry or HPLC |
| Drug Loading | 1 - 10% (w/w) | UV-Vis Spectrophotometry or HPLC |
Signaling Pathway
The anti-cancer activity of this compound is hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression. By inhibiting TNF-α and IL-6, this compound can prevent the activation of the IKK complex, thereby inhibiting the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Caption: Proposed signaling pathway of this compound's anti-cancer activity.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) (MW 30-70 kDa)
-
Deionized water
-
Acetone
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution while sonicating on an ice bath. Sonicate for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Establishing an In Vitro Anti-inflammatory Assay for Episappanol Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. Episappanol, a natural compound, has shown potential anti-inflammatory properties.[1] This document provides detailed protocols for establishing a robust in vitro anti-inflammatory screening assay using a lipopolysaccharide (LPS)-stimulated macrophage model. The primary readouts for this assay are the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay is designed to efficiently screen this compound and other potential anti-inflammatory compounds.
Principle of the Assay
This assay utilizes the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response.[2] Stimulation of these cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that mimics an inflammatory response in vitro.[3][4] This activation leads to the production and release of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] The anti-inflammatory potential of a test compound, such as this compound, is evaluated by its ability to inhibit the production of these inflammatory markers in LPS-stimulated macrophages.
Key Signaling Pathways in Inflammation
The inflammatory response in macrophages upon LPS stimulation is primarily mediated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12][13][14][15]
-
NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[9][10][15]
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38 MAPK, are also activated by LPS.[7][8] These kinases phosphorylate and activate various transcription factors, such as AP-1, which work in concert with NF-κB to regulate the expression of inflammatory mediators.[13]
Below are diagrams illustrating these critical signaling pathways.
Caption: NF-κB Signaling Pathway in Macrophages.
Caption: MAPK Signaling Pathway in Macrophages.
Experimental Workflow
The overall experimental workflow for screening this compound for anti-inflammatory activity is depicted below.
Caption: Experimental Workflow for Screening.
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
Cell Viability Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Perform an MTT assay according to the manufacturer's instructions to assess cell viability.[3]
-
Select the highest concentrations of this compound that do not significantly affect cell viability for the subsequent anti-inflammatory assays.
In Vitro Anti-inflammatory Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with LPS only (positive control)
-
Cells treated with this compound only
-
-
After incubation, collect the cell culture supernatant for the measurement of NO, TNF-α, and IL-6.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[16][17][18]
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[18][19]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of TNF-α and IL-6 Production (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits.[20][21][22][23]
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocols.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader at the recommended wavelength (typically 450 nm).
-
The concentrations of TNF-α and IL-6 are determined from their respective standard curves.
Data Presentation
The quantitative data obtained from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.5 ± 4.9 |
| 25 | 95.3 ± 6.1 |
| 50 | 85.2 ± 7.3 |
| 100 | 60.4 ± 8.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (5 µM) | 18.5 ± 1.5 | 28.3 |
| LPS + this compound (10 µM) | 12.3 ± 1.1 | 52.3 |
| LPS + this compound (25 µM) | 6.7 ± 0.8 | 74.0 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibitory Effect of this compound on TNF-α Secretion
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Untreated) | 50 ± 8 | - |
| LPS (1 µg/mL) | 1250 ± 110 | 0 |
| LPS + this compound (5 µM) | 980 ± 95 | 21.6 |
| LPS + this compound (10 µM) | 650 ± 78 | 48.0 |
| LPS + this compound (25 µM) | 320 ± 45 | 74.4 |
Data are presented as mean ± SD from three independent experiments.
Table 4: Inhibitory Effect of this compound on IL-6 Secretion
| Treatment | IL-6 Concentration (pg/mL) | % Inhibition |
| Control (Untreated) | 35 ± 6 | - |
| LPS (1 µg/mL) | 850 ± 75 | 0 |
| LPS + this compound (5 µM) | 670 ± 62 | 21.2 |
| LPS + this compound (10 µM) | 430 ± 51 | 49.4 |
| LPS + this compound (25 µM) | 210 ± 33 | 75.3 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
The protocols outlined in this document provide a comprehensive framework for establishing an in vitro anti-inflammatory assay to screen compounds like this compound. By utilizing LPS-stimulated RAW 264.7 macrophages and measuring key inflammatory mediators, researchers can effectively evaluate the anti-inflammatory potential of test substances. The provided diagrams of signaling pathways and the experimental workflow, along with the structured data presentation tables, will aid in the clear execution and interpretation of the screening results. This assay serves as a valuable primary screening tool in the drug discovery process for novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 13. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
Application Notes and Protocols: Utilizing Episappanol in Animal Models of Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episappanol, a metabolite derived from the heartwood of Caesalpinia sappan, has demonstrated notable anti-inflammatory potential.[1] While in vitro studies have shown its capacity to inhibit the secretion of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), comprehensive in vivo data in the context of chronic inflammatory conditions remains an area of active investigation.[1] This document provides a detailed guide for researchers aiming to evaluate the therapeutic efficacy of this compound in a preclinical animal model of chronic inflammation.
The protocols and data presented herein are based on established methodologies for studying chronic inflammatory diseases and the known bioactivities of closely related compounds isolated from Caesalpinia sappan, such as brazilin and sappanchalcone. These compounds have been evaluated in models of rheumatoid arthritis, a chronic inflammatory condition, providing a strong rationale for a similar investigative approach for this compound.
Preclinical Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
The Collagen-Induced Arthritis (CIA) model in mice is a widely used and clinically relevant model for human rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.
Experimental Workflow
The following diagram outlines the key phases of a typical in vivo study to assess the anti-inflammatory effects of this compound in a CIA mouse model.
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
Detailed Experimental Protocols
1. Animal Model and Housing:
-
Species/Strain: Male DBA/1J mice, 8-10 weeks old.
-
Housing: Standardized conditions (22 ± 2°C, 55 ± 15% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
2. Induction of Collagen-Induced Arthritis (CIA):
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of CII in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
Administer the emulsion intradermally at the base of the tail.
-
3. Treatment Protocol:
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg).
-
-
Administration:
-
Begin treatment upon the first signs of arthritis (typically around day 24-28).
-
Administer this compound or vehicle daily via oral gavage until the end of the study (e.g., day 42).
-
4. Assessment of Arthritis:
-
Clinical Scoring:
-
Visually score arthritis severity in each paw 3 times a week, starting from day 21.
-
Use a scale of 0-4: 0 = no swelling or erythema; 1 = erythema and mild swelling of the wrist or ankle; 2 = erythema and mild swelling extending to the metatarsal or metacarpal joints; 3 = erythema and moderate swelling of the entire paw; 4 = severe swelling, erythema, and ankylosis of the entire paw.
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper.
-
5. Endpoint Analysis (Day 42):
-
Serum Collection:
-
Collect blood via cardiac puncture and process to obtain serum for cytokine analysis.
-
Measure levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Histopathology:
-
Harvest hind paws, fix in 10% buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Quantitative Data from Related Compounds
While specific in vivo data for this compound in chronic inflammation models is not yet widely published, the following tables summarize the reported effects of other bioactive compounds from Caesalpinia sappan in a CIA mouse model. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Effect of Sappanchalcone on Clinical Score in CIA Mice
| Treatment Group | Dose | Mean Arthritis Score (at study endpoint) |
| CIA Control | - | 10.5 ± 1.2 |
| Sappanchalcone | 10 mg/kg | 5.2 ± 0.8 |
| Methotrexate (Positive Control) | 1 mg/kg | 4.8 ± 0.7 |
| *Data are representative and compiled from literature.[2] |
Table 2: Effect of Brazilin on Serum Cytokine Levels in CIA Mice
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| CIA Control | - | 150 ± 25 | 250 ± 40 | 80 ± 15 |
| Brazilin | 20 mg/kg | 80 ± 12 | 130 ± 20 | 45 ± 8 |
| Methotrexate (Positive Control) | 1 mg/kg | 75 ± 10 | 120 ± 18 | 40 ± 7 |
| *Data are representative and compiled from literature.[3] |
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Compounds isolated from Caesalpinia sappan are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] It is hypothesized that this compound shares a similar mechanism of action.
NF-κB and MAPK Signaling Pathways in Inflammation
The diagram below illustrates the proposed mechanism by which this compound may inhibit the inflammatory cascade.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
By inhibiting the phosphorylation of IκBα and the activation of MAPK pathways, this compound is expected to prevent the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. This leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2, thereby ameliorating the inflammatory response.
Conclusion
This compound presents a promising therapeutic candidate for chronic inflammatory diseases. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for its in vivo evaluation. Further research using models such as the CIA in mice will be crucial to elucidate its precise mechanism of action and to establish its efficacy and safety profile for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Brazilin isolated from Caesalpinia sappan L. inhibits rheumatoid arthritis activity in a type-II collagen induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Permeability and Uptake of Episappanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has demonstrated notable anti-inflammatory properties by significantly inhibiting the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2][3] These biological activities make this compound a promising candidate for further investigation as a potential therapeutic agent.[4][5] A critical aspect of preclinical drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Cell permeability and cellular uptake are key determinants of a drug's oral bioavailability and its ability to reach intracellular targets.[6][7]
These application notes provide detailed protocols for assessing the cell permeability and cellular uptake of this compound using established in vitro models. The following assays are described:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to predict passive membrane permeability.[8][9]
-
Caco-2 Cell Permeability Assay: The gold standard in vitro model for predicting human intestinal absorption, which assesses both passive and active transport mechanisms.[10][11][12]
-
Cellular Uptake Assays using Fluorescence Microscopy and Flow Cytometry: Methods to visualize and quantify the internalization of this compound into cells.[13][14][15]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays.
Table 1: PAMPA Permeability of this compound
| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Mass Retention (%) | Classification |
| This compound | [Insert Value] | [Insert Value] | [e.g., Low, Medium, High] |
| Low Permeability Control | [Insert Value] | [Insert Value] | Low |
| High Permeability Control | [Insert Value] | [Insert Value] | High |
Table 2: Caco-2 Permeability of this compound
| Transport Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | [Insert Value] | [Insert Value] |
| Basolateral to Apical (B-A) | [Insert Value] |
Table 3: Cellular Uptake of this compound
| Assay Method | Cell Line | This compound Concentration (µM) | Incubation Time (h) | % of Cells with this compound Uptake | Mean Fluorescence Intensity (Arbitrary Units) |
| Flow Cytometry | [e.g., HeLa, HepG2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Fluorescence Microscopy | [e.g., HeLa, HepG2] | [Insert Value] | [Insert Value] | [Qualitative Description, e.g., "Visible intracellular accumulation"] | [N/A] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for the evaluation of this compound's passive permeability.[8][9][16]
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate sandwich system (e.g., 96-well filter plate and acceptor plate)[18][19]
-
Phospholipid solution (e.g., 2% lecithin in dodecane)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis microplate reader or LC-MS/MS system
-
High and low permeability control compounds (e.g., testosterone and atenolol)
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare stock solutions of control compounds similarly.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤ 1%).
-
Coat the PAMPA Membrane: Add 5 µL of the phospholipid solution to the membrane of each well in the donor plate and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Start the Assay: Add 200 µL of the donor solutions (this compound and controls) to the corresponding wells of the donor plate. Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for 5 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of this compound and controls in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry based on this compound's absorbance spectrum or LC-MS/MS for higher sensitivity).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value.
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [Drug]acceptor is the drug concentration in the acceptor well, and [Drug]equilibrium is the theoretical equilibrium concentration.
PAMPA Experimental Workflow
Caco-2 Permeability Assay
This protocol provides a method to assess the intestinal permeability of this compound using the Caco-2 cell line.[10][20][21]
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess its potential for active transport.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a P-gp substrate like digoxin)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Seed the cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[20]
-
Prepare Dosing Solutions: Prepare a 10 µM dosing solution of this compound and control compounds in HBSS (pH 7.4 for basolateral and pH 6.5 or 7.4 for apical, depending on the study design).
-
Permeability Measurement (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (acceptor) compartment. c. Add the dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking for 2 hours. e. Take samples from both compartments at the end of the incubation period for analysis.
-
Permeability Measurement (Basolateral to Apical - B-A): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS to the apical (acceptor) compartment. c. Add the dosing solution to the basolateral (donor) compartment. d. Incubate at 37°C with gentle shaking for 2 hours. e. Take samples from both compartments for analysis.
-
Sample Analysis: Quantify the concentration of this compound and controls in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if this compound is a substrate for efflux transporters.[12] An efflux ratio greater than 2 suggests active efflux.[12]
Caco-2 Permeability Assay Workflow
Cellular Uptake Assays
These protocols describe the use of fluorescence microscopy and flow cytometry to assess the uptake of this compound into cultured cells. As this compound is not intrinsically fluorescent, it may need to be chemically labeled with a fluorophore, or its uptake could be inferred by a fluorescent reporter assay if it has a known intracellular target that can be tagged. For the purpose of this protocol, we will assume a fluorescently labeled this compound is available.
Objective: To visualize the intracellular localization of fluorescently-labeled this compound.
Materials:
-
Fluorescently-labeled this compound
-
Appropriate cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Glass-bottom culture dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of fluorescently-labeled this compound in culture medium for different time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with PBS to remove extracellular compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with DAPI for 5-10 minutes to visualize the nuclei.
-
Imaging: Wash the cells again with PBS and mount with an appropriate mounting medium. Visualize the cells using a fluorescence microscope. Capture images using filters for the fluorophore on this compound and DAPI.
Objective: To quantify the cellular uptake of fluorescently-labeled this compound in a cell population.
Materials:
-
Fluorescently-labeled this compound
-
Appropriate cell line grown in suspension or adherent cells that can be detached
-
Cell culture medium and supplements
-
Flow cytometry tubes
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat the cells with varying concentrations of fluorescently-labeled this compound for different time points.
-
Cell Harvesting: After incubation, wash the cells with PBS. For adherent cells, detach them using Trypsin-EDTA. Resuspend the cells in culture medium to neutralize the trypsin.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS to remove any remaining extracellular compound.
-
Resuspension: Resuspend the final cell pellet in PBS or flow cytometry buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer.[14][22] Measure the fluorescence intensity of the cell population in the appropriate channel for the fluorophore used. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify uptake.
Cellular Uptake Assay Workflow
Cellular Uptake and Signaling Pathways
The cellular uptake of compounds can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport, as well as endocytic pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[23][24][25] The specific pathway(s) utilized by this compound would need to be investigated using specific inhibitors for each pathway in the cellular uptake assays.[26][27] While this compound is known to inhibit the secretion of IL-6 and TNF-α, this is likely a downstream effect following its entry into the cell and interaction with intracellular signaling cascades.[1][3] The initial uptake mechanism is a prerequisite for these subsequent biological activities.
General Cellular Uptake Pathways
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|111254-18-3|COA [dcchemicals.com]
- 3. This compound | CAS:111254-18-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 14. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. This compound | C16H16O6 | CID 13846650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. researchgate.net [researchgate.net]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Episappanol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust method for the chiral separation of Episappanol enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). This compound, a pterocarpan, possesses significant biological activities that may be enantiomer-dependent. Therefore, a reliable method for the enantioselective analysis is crucial for pharmacological and drug development studies. The described protocol provides a baseline separation of the two enantiomers, enabling their individual quantification and further characterization.
Introduction
This compound is a naturally occurring pterocarpan with a chromane core structure, known for its potential therapeutic properties. As with many chiral molecules, the individual enantiomers of this compound may exhibit different physiological effects. Consequently, the ability to separate and analyze these enantiomers is essential for understanding their structure-activity relationships and for the development of enantiomerically pure pharmaceuticals. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers.[1][2][3] Polysaccharide-based CSPs, in particular, have shown broad applicability for the separation of a wide range of chiral compounds, including flavonoids and other chromane derivatives.[4][5][6] This application note presents a detailed protocol for the successful chiral separation of this compound enantiomers.
Experimental Workflow
Figure 1. Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Materials and Methods
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chemicals and Reagents:
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (optional, for peak shape improvement)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1. Optimized HPLC conditions for the chiral separation of this compound enantiomers.
Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume ratio.
-
Degas the mobile phase by sonication for 15 minutes prior to use.
-
Optional: If poor peak shape (e.g., tailing) is observed, add 0.1% (v/v) of diethylamine (DEA) to the mobile phase and re-equilibrate the system.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 25 °C and the UV detection wavelength to 280 nm.
-
Inject 10 µL of the prepared standard solution onto the column.
-
Acquire the chromatogram for 20 minutes.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the this compound enantiomers.
-
Determine the retention times (t_R1 and t_R2) for each enantiomer.
-
Calculate the resolution (R_s) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
-
Calculate the separation factor (α).
-
For the analysis of non-racemic mixtures, calculate the enantiomeric excess (% ee).
-
Expected Results
Under the specified chromatographic conditions, a baseline separation of the two this compound enantiomers is expected. The following table summarizes the anticipated quantitative data based on separations of structurally similar flavonoids and pterocarpans.[1][7]
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 10.5 min |
| Retention Time (t_R2) | ~ 12.8 min |
| Resolution (R_s) | > 1.5 |
| Separation Factor (α) | > 1.2 |
Table 2. Expected chromatographic parameters for the chiral separation of this compound enantiomers.
Troubleshooting
-
Poor Resolution:
-
Decrease the flow rate to increase interaction time with the CSP.
-
Optimize the mobile phase composition by slightly decreasing the percentage of isopropanol.
-
Evaluate other polysaccharide-based CSPs such as Chiralcel® OD-H or other amylose/cellulose derivatives.[4]
-
-
Peak Tailing:
-
Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve the peak shape of basic analytes.[4]
-
-
Long Retention Times:
-
Increase the percentage of the polar modifier (isopropanol) in the mobile phase.
-
Conclusion
The presented HPLC method provides an effective and reproducible approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions allows for a clear resolution of the two enantiomers. This method is suitable for the quality control of this compound, as well as for pharmacokinetic and pharmacodynamic studies that require the analysis of individual enantiomers. Further optimization may be required depending on the specific HPLC system and the purity of the sample.
References
- 1. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the absolute configuration of synthetic pterocarpans by chiral HPLC using on-line CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Content Screening to Elucidate the Cellular Effects of Episappanol
Introduction
Episappanol is a natural compound isolated from the heartwood of Caesalpinia sappan with known anti-inflammatory properties, including the inhibition of IL-6 and TNF-α secretion.[1][2][3] Recent pharmacological interest has also highlighted its potential anticancer activities.[4] High-Content Screening (HCS) offers a powerful, image-based approach to simultaneously investigate multiple cellular effects of compounds like this compound in a single experiment.[5][6] This enables a deeper understanding of its mechanism of action by quantifying changes in cell proliferation, viability, cell cycle progression, and apoptosis induction. These application notes provide a framework and detailed protocols for leveraging HCS to characterize the bioactivity of this compound.
Key Cellular Assays for this compound Profiling
A multi-parametric HCS approach is recommended to build a comprehensive cellular profile of this compound. The following assays are critical for determining its primary effects and mechanism of action.
-
Cell Viability and Cytotoxicity: A foundational assay to determine the dose-dependent effect of this compound on cell survival. This helps establish a therapeutic window and guides concentrations for subsequent mechanistic studies.
-
Cell Cycle Analysis: Many natural compounds exert their anticancer effects by disrupting the normal progression of the cell cycle.[7][8] This assay identifies if this compound causes cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M), which is a common mechanism for inhibiting cancer cell proliferation.[9]
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.[10][11] HCS can quantify multiple hallmarks of apoptosis, including caspase activation, nuclear condensation, and changes in mitochondrial membrane potential, to confirm if this compound induces this pathway.
Illustrative Data Summary
The following tables represent example data that could be generated from HCS experiments with this compound on a cancer cell line (e.g., HeLa or MCF-7).
Table 1: Dose-Dependent Effects of this compound on Cell Viability
| This compound Conc. (µM) | Cell Viability (%) | Cytotoxicity (LDH Release, % of Max) |
| 0 (Vehicle Control) | 100 ± 4.5 | 2.1 ± 0.8 |
| 1 | 95.2 ± 5.1 | 3.5 ± 1.1 |
| 10 | 78.6 ± 6.3 | 15.8 ± 2.4 |
| 25 | 51.3 ± 4.9 | 42.1 ± 3.7 |
| 50 | 22.7 ± 3.8 | 75.4 ± 5.2 |
| 100 | 8.1 ± 2.1 | 91.3 ± 4.6 |
Data are presented as mean ± SD for illustrative purposes.
Table 2: this compound-Induced Cell Cycle Arrest (24-hour treatment)
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 | 1.8 ± 0.5 |
| 25 | 68.9 ± 4.2 | 15.1 ± 2.8 | 16.0 ± 2.1 | 8.5 ± 1.3 |
| 50 | 75.4 ± 3.9 | 8.5 ± 1.9 | 16.1 ± 2.4 | 25.6 ± 2.9 |
Data are presented as mean ± SD for illustrative purposes.
Table 3: Quantification of Apoptosis Markers (24-hour treatment)
| This compound Conc. (µM) | Caspase-3/7 Positive Cells (%) | Nuclear Condensation (% of Cells) | Mitochondrial Membrane Potential (% Decrease) |
| 0 (Vehicle Control) | 2.1 ± 0.7 | 1.5 ± 0.4 | 0 ± 2.1 |
| 25 | 18.4 ± 2.5 | 15.8 ± 2.1 | 22.4 ± 3.5 |
| 50 | 45.6 ± 3.8 | 41.2 ± 3.9 | 58.7 ± 4.8 |
Data are presented as mean ± SD for illustrative purposes.
Protocols for High-Content Screening Assays
The following are generalized protocols that should be optimized for specific cell lines and HCS instrumentation.
1. Protocol: Multiplexed Cell Viability and Cytotoxicity Assay
This protocol allows for the simultaneous measurement of live cells, dead cells, and lactate dehydrogenase (LDH) release as an indicator of cytotoxicity.
-
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96- or 384-well clear-bottom imaging plates
-
Hoechst 33342 (live-cell nuclear stain)
-
Propidium Iodide (PI) or similar dead-cell stain
-
LDH Cytotoxicity Assay Kit
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the plate and add the compound dilutions. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cytotoxicity Measurement (LDH): Carefully collect a small aliquot of supernatant from each well before staining and transfer to a new plate. Follow the manufacturer's protocol for the LDH assay to measure membrane integrity.
-
Staining: Add a staining solution containing Hoechst 33342 (to stain all nuclei) and Propidium Iodide (to stain nuclei of dead cells) directly to the wells. Incubate for 20-30 minutes at 37°C, protected from light.
-
Image Acquisition: Acquire images using an HCS instrument with appropriate filters for Hoechst 33342 (blue channel) and PI (red channel). Capture at least four fields per well.
-
Image Analysis: Use HCS analysis software to:
-
Segment and count total nuclei (Hoechst positive).
-
Segment and count dead nuclei (PI positive).
-
Calculate the percentage of viable cells: (Total Nuclei - Dead Nuclei) / Total Nuclei * 100.
-
-
2. Protocol: Cell Cycle Analysis
This protocol uses DNA content staining to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells and reagents from Protocol 1.
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution for fixed cells.
-
-
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Fixation: After incubation, carefully aspirate the medium. Gently wash wells with PBS. Add ice-cold 70% ethanol to each well to fix the cells. Incubate for at least 2 hours at -20°C.
-
Staining: Wash the wells with PBS to remove ethanol. Add a staining solution containing PI and RNase A. The RNase A ensures that only DNA is stained. Incubate for 30 minutes at room temperature in the dark.
-
Image Acquisition: Acquire images using an HCS instrument (blue and red channels).
-
Image Analysis: The software will measure the integrated nuclear intensity of the PI signal for each cell.
-
Cells in G0/G1 will have a 2N DNA content.
-
Cells in G2/M will have a 4N DNA content.
-
Cells in S phase will have an intermediate DNA content.
-
Apoptotic cells (Sub-G1) will have a fractional DNA content due to nuclear fragmentation.
-
Generate histograms to visualize cell cycle distribution.
-
-
3. Protocol: Apoptosis Assay (Caspase-3/7 Activation & Nuclear Condensation)
This protocol measures two key apoptotic events: the activation of executioner caspases and the condensation of chromatin in the nucleus.
-
Materials:
-
Cells and reagents from Protocol 1.
-
Cell-permeable caspase-3/7 activation reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).
-
Hoechst 33342.
-
-
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Staining: Add a solution containing both Hoechst 33342 and the caspase-3/7 reagent directly to the live cells. Incubate for 30-60 minutes at 37°C.
-
Image Acquisition: Acquire images using blue (Hoechst) and green (Caspase-3/7) channels.
-
Image Analysis:
-
Caspase Activation: Identify total cells (Hoechst) and quantify the number of cells with a positive green signal. Calculate the percentage of caspase-positive cells.
-
Nuclear Condensation: Within the Hoechst channel, the analysis software can measure nuclear morphology. Set parameters to identify and count nuclei that are smaller, more intensely stained, and more rounded, which are characteristic of apoptotic chromatin condensation.
-
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.
Caption: A generalized workflow for a high-content screening experiment.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound|CAS 111254-18-3|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|111254-18-3|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisphenol A induces cell cycle arrest in primary and prostate cancer cells through EGFR/ERK/p53 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-epi-Sinuleptolide induces cell cycle arrest and apoptosis through tumor necrosis factor/mitochondria-mediated caspase signaling pathway in human skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Editorial: Apoptosis Induction/Suppression: A Feasible Approach for Natural Products to Treatment of Diseases, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Episappanol in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Episappanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan. It has demonstrated significant anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] Like many other phenolic compounds, this compound has low aqueous solubility, which can hinder its bioavailability and limit its therapeutic efficacy in preclinical and clinical studies.[3][4] Addressing its poor solubility is crucial for developing effective formulations for in vitro and in vivo research.
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
There are several physical and chemical modification techniques to enhance the solubility of hydrophobic compounds.[4]
-
Physical Modifications:
-
Particle Size Reduction: Increasing the surface area by reducing the particle size through micronization or nanosuspension techniques can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance wettability and dissolution.
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Co-solvency: Using a mixture of a water-miscible solvent in which the compound is soluble (a co-solvent) with water can significantly increase solubility.
-
Inclusion Complexation: Encapsulating the drug molecule within a host molecule, such as a cyclodextrin, can improve its aqueous solubility.[5]
-
Q3: Are there any specific solvents known to dissolve this compound?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] For aqueous solutions, a common starting point is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it with the aqueous buffer. However, precipitation can occur upon dilution, which necessitates the use of solubility enhancement techniques.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the solvent.3. Utilize a different solubility enhancement technique, such as forming an inclusion complex with cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the aqueous medium. | 1. Ensure complete dissolution of this compound in the stock solution before dilution. 2. Prepare fresh solutions for each experiment. 3. Filter the final solution to remove any undissolved particles before adding it to the assay system.4. Characterize the final concentration of the solubilized compound using a suitable analytical method like HPLC. |
| Difficulty in preparing a sufficiently concentrated aqueous stock solution for in vivo studies. | High dose requirement and very low intrinsic aqueous solubility. | 1. Explore the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in the formulation.[7]2. Formulate this compound as a nanosuspension to improve its dissolution rate and bioavailability.3. Investigate the use of liposomal formulations to encapsulate this compound.[8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Co-solvent (e.g., DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.
-
Tightly cap the vial and place it on an orbital shaker.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Enhancing this compound Solubility using Co-solvency
This protocol describes how to prepare a solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound powder
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Aqueous buffer of choice
Procedure:
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO). Ensure the powder is completely dissolved.
-
To a known volume of the aqueous buffer, add a small volume of the this compound stock solution dropwise while vortexing or stirring continuously.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, the final concentration of this compound is too high for that co-solvent percentage. The experiment should be repeated with a lower final concentration or a higher percentage of the co-solvent.
-
It is recommended to determine the maximum tolerated concentration of the co-solvent in the specific experimental model (e.g., cell line) beforehand.
Quantitative Data Summary
| Solubility Enhancement Method | Vehicle/Carrier | This compound Concentration (µg/mL) | Fold Increase in Solubility |
| Aqueous Buffer (Control) | PBS, pH 7.4 | [To be determined] | 1 |
| Co-solvency | 1% DMSO in PBS | [To be determined] | [Calculate] |
| 10% Ethanol in PBS | [To be determined] | [Calculate] | |
| 20% PEG 400 in PBS | [To be determined] | [Calculate] | |
| Inclusion Complexation | 10 mM HP-β-Cyclodextrin | [To be determined] | [Calculate] |
Signaling Pathway and Experimental Workflow
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The following diagram illustrates a simplified signaling pathway that can be targeted by this compound in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Formulation of Liposome using Sappan Wood (Caesalpinia Sappan L.) Ethyl Acetate Fraction as an Activate Compound – Oriental Journal of Chemistry [orientjchem.org]
Strategies to prevent the degradation of Episappanol in cell culture media
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Episappanol in cell culture media. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in cell culture and provides step-by-step solutions.
Issue 1: I am not observing the expected biological effect of this compound in my cell culture experiments.
Possible Cause: this compound may be degrading in the cell culture medium, leading to a lower effective concentration. Phenolic compounds, especially those with catechol groups like this compound, are known to be unstable in typical cell culture media such as DMEM, RPMI-1640, and MEM[1]. This instability is often due to oxidation.
Solution Workflow:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO. A supplier recommends that stock solutions in DMSO can be stored for up to one month in tightly sealed vials at -20°C.
-
Allow the stock solution to equilibrate to room temperature for at least one hour before use.
-
Whenever possible, prepare and use solutions on the same day.
-
-
Minimize Exposure to Degrading Factors:
-
Light: Protect your this compound solutions (both stock and media-containing) from light by using amber vials or wrapping containers in aluminum foil. Photodegradation is a common issue for many phenolic compounds.
-
Oxygen: Minimize headspace in your storage vials. Consider purging with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.
-
Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Optimize Cell Culture Conditions:
-
pH: The stability of phenolic compounds can be pH-dependent. While cell culture media pH is typically buffered around 7.4, be aware that local pH changes can occur. Phenolic compounds are generally more stable in acidic conditions.
-
Media Components: Some media components can promote degradation. If possible, perform a pilot experiment to compare the stability of this compound in different media formulations (e.g., with and without certain metal ions).
-
-
Assess Stability Directly:
-
Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your experiment. This can be done using analytical methods like HPLC or by monitoring its antioxidant activity as a proxy for its intact state.
-
Issue 2: The cell culture medium containing this compound changes color (e.g., turns yellow or brown) over time.
Possible Cause: Color change is a strong indicator of the oxidation of phenolic compounds. The formation of quinones and other polymerization products from the degradation of this compound can lead to colored solutions.
Solution:
-
Implement Stabilization Strategies Immediately: The color change indicates that degradation is actively occurring. The strategies listed in "Issue 1" should be implemented.
-
Consider Antioxidants:
-
Co-incubation with other antioxidants may help protect this compound. Ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) can be considered. However, you must first verify that these antioxidants do not interfere with your experimental endpoint or have undesired effects on your cells.
-
-
Reduce Incubation Time: If experimentally feasible, reduce the time that this compound is incubated with the cells to minimize the extent of degradation.
Issue 3: I observe a precipitate in my this compound-containing cell culture medium.
Possible Cause:
-
Low Solubility: this compound may have limited solubility in aqueous cell culture media, especially at higher concentrations.
-
Degradation Products: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.
-
Interaction with Media Components: this compound or its degradation products might interact with components of the cell culture medium, such as proteins in fetal bovine serum (FBS), to form insoluble complexes.
Solution:
-
Check Stock Solution Concentration: Ensure your DMSO stock solution is not oversaturated. Gently warm the stock solution to ensure complete dissolution before diluting it into the culture medium.
-
Optimize Dilution: When diluting the DMSO stock into the medium, add it dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that could lead to precipitation.
-
Consider Serum-Free Media: If your experiment allows, consider using a serum-free medium during the this compound treatment period to avoid interactions with serum proteins.
-
Filter the Medium: If a precipitate is observed after adding this compound, you can try to filter the medium through a 0.22 µm syringe filter before adding it to the cells. However, be aware that this may also remove some of the dissolved this compound. It is best to optimize conditions to prevent precipitation in the first place.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is a commonly used solvent for preparing stock solutions of this compound. Other potential solvents include ethanol and acetone. It is recommended to prepare a high-concentration stock solution and then dilute it into the cell culture medium.
Q2: What are the ideal storage conditions for this compound? A2: For long-term storage, solid this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: How does the structure of this compound contribute to its instability? A3: this compound is a homoisoflavonoid containing multiple hydroxyl (-OH) groups on its aromatic rings. Specifically, the presence of a catechol-like moiety (two adjacent hydroxyl groups on a benzene ring) makes it highly susceptible to oxidation. This can lead to the formation of semiquinones and quinones, which can further react and polymerize.
Q4: Can I add this compound directly to the cell culture medium? A4: It is not recommended to add solid this compound directly to the medium due to its likely poor aqueous solubility. A stock solution in an organic solvent like DMSO should be prepared first and then diluted to the final working concentration in the medium.
Q5: Are there any components in standard cell culture media that are known to accelerate the degradation of phenolic compounds like this compound? A5: Yes, components such as certain metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds. Riboflavin (Vitamin B2), present in many media formulations, can act as a photosensitizer, accelerating degradation in the presence of light. The relatively high pH (around 7.4) and oxygen levels in standard cell culture incubators also contribute to oxidative degradation.
Data Summary
The stability of phenolic compounds is influenced by a variety of factors. The following table summarizes these factors and suggests strategies to mitigate degradation.
| Factor | Effect on this compound Stability | Mitigation Strategy |
| pH | Generally more stable at acidic pH; degradation increases at neutral to alkaline pH. | Maintain the recommended pH of the cell culture medium. If possible for short-term treatments, consider a buffer system with a slightly lower pH, but ensure it is compatible with cell viability. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C. Avoid prolonged incubation at 37°C where possible. |
| Light | Exposure to light, especially UV, can cause photodegradation. | Use amber vials or wrap containers in foil. Work in a dimly lit environment when handling the compound. |
| Oxygen | Promotes oxidative degradation. | Minimize headspace in storage vials. Consider purging with inert gas (e.g., argon, nitrogen). |
| Metal Ions | Can catalyze oxidation reactions. | Use high-purity water and reagents for media preparation. If feasible, use a chelating agent like EDTA, but test for compatibility with the experimental system. |
| Media Components | Components like riboflavin can act as photosensitizers. | Protect media from light. Consider custom media formulations for sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO2)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.
-
Dispense the solution into multiple sterile tubes or wells of a plate.
-
Place the samples in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a sample.
-
Analyze the concentration of the remaining this compound. A simple method is to measure the absorbance at its λmax using a UV-Vis spectrophotometer. For more accurate quantification, use an HPLC method.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Diagram 1: Postulated Oxidation Pathway of this compound
The catechol moiety of this compound is susceptible to oxidation, leading to the formation of a semiquinone radical and subsequently a quinone. These quinones are highly reactive and can undergo further reactions, leading to loss of biological activity and the formation of colored degradation products.
References
Technical Support Center: Minimizing Interference of Episappanol in Colorimetric and Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate and troubleshoot potential interference from Episappanol in your colorimetric and fluorescent assays. The following guides and frequently asked questions (FAQs) provide detailed information and protocols to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
A1: this compound is a natural homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan.[1] Like other phenolic compounds, its structure, which includes multiple hydroxyl groups, gives it antioxidant and anti-inflammatory properties.[1] These same chemical features can also lead to interference in various in vitro assays through several mechanisms:
-
Intrinsic Color: this compound, like many flavonoids, may absorb light in the visible region of the spectrum, which can directly interfere with colorimetric assays by contributing to the absorbance reading.
-
Autofluorescence: The molecule may exhibit natural fluorescence, emitting light upon excitation at specific wavelengths. This can create false-positive signals in fluorescence-based assays.
-
Redox Activity: As an antioxidant, this compound can directly interact with redox-sensitive reagents in assays, such as those used in cell viability (e.g., MTT, AlamarBlue) or antioxidant capacity assays (e.g., DPPH, ABTS), leading to inaccurate results.
-
Compound Aggregation: At certain concentrations, this compound may form aggregates in aqueous solutions. These aggregates can non-specifically sequester and denature proteins, including enzymes, leading to false-positive inhibition.
-
Chemical Reactivity: The phenolic hydroxyl groups can be reactive and may covalently modify proteins or other assay components, although this is less common than other interference mechanisms.
Q2: At what wavelengths might this compound interfere with my colorimetric assays?
Q3: How can I detect if this compound is interfering with my fluorescence-based assay?
A3: To determine if this compound is causing interference in your fluorescence assay, you should perform a series of control experiments:
-
Autofluorescence Check: Measure the fluorescence of a solution containing only this compound at the same concentration and in the same buffer as your experimental samples, using the same excitation and emission wavelengths. A significant signal indicates autofluorescence.
-
Quenching/Enhancement Check: Measure the fluorescence of a known fluorescent probe or substrate used in your assay in the presence and absence of this compound. A decrease in fluorescence suggests quenching, while an increase suggests enhancement.
Q4: My enzyme inhibition assay shows that this compound is a potent inhibitor. How can I be sure this is a genuine result and not an artifact?
A4: False-positive results in enzyme inhibition assays are common with phenolic compounds due to aggregation. To validate your findings, you should perform the following control experiment:
-
Detergent Inactivation Assay: Rerun your enzyme inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced or abolished in the presence of the detergent, it is highly likely that the initial result was due to compound aggregation rather than specific enzyme inhibition.
Troubleshooting Guides
This section provides specific troubleshooting advice for common assays where interference from this compound may be encountered.
Colorimetric Assays (e.g., Antioxidant Assays like DPPH)
Issue: Inaccurate measurement of antioxidant activity in a DPPH assay due to the intrinsic color of this compound. The DPPH radical has a maximum absorbance around 517 nm.[5]
Troubleshooting Workflow:
Caption: Workflow for correcting colorimetric interference in a DPPH assay.
Detailed Steps:
-
Prepare a Blank Control: In a separate well or cuvette, prepare a solution containing this compound at the highest concentration used in your assay, dissolved in the same solvent, but without the DPPH reagent.
-
Measure Blank Absorbance: Measure the absorbance of this blank control at the assay wavelength (e.g., 517 nm for DPPH).
-
Correct Sample Readings: Subtract the absorbance value of the this compound blank from the absorbance readings of all your experimental samples containing both this compound and the DPPH reagent.
-
Consider Alternative Assays: If the intrinsic absorbance of this compound is very high, consider using an alternative antioxidant assay with a different detection mechanism or a readout at a wavelength where this compound does not absorb.
Fluorescence Assays
Issue: False-positive signal in a fluorescence-based assay due to the autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating autofluorescence interference.
Enzyme Inhibition Assays
Issue: Apparent enzyme inhibition by this compound, which may be a result of non-specific protein aggregation.
Troubleshooting Workflow:
Caption: Decision-making workflow to test for aggregation-based enzyme inhibition.
Experimental Protocols
Protocol 1: Determining Spectral Interference of this compound in Colorimetric Assays
Objective: To quantify the intrinsic absorbance of this compound at the wavelength of a colorimetric assay.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
Spectrophotometer and appropriate cuvettes or microplates
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Prepare a "buffer only" blank.
-
Measure the absorbance of each dilution and the blank at the wavelength used for your colorimetric assay (e.g., 517 nm for DPPH).
-
Plot the absorbance as a function of this compound concentration. This will give you a standard curve for the interference.
-
For your experimental samples, you can use this curve to subtract the contribution of this compound to the total absorbance.
Protocol 2: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits fluorescence at the excitation and emission wavelengths of a fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Prepare samples of this compound in the assay buffer at the concentrations to be used in the experiment.
-
Prepare a "buffer only" blank.
-
Set the excitation and emission wavelengths on the instrument to match those of your assay.
-
Measure the fluorescence intensity of each sample and the blank.
-
A significant fluorescence reading above the blank indicates autofluorescence.
Protocol 3: Detergent Assay for Aggregation-Based Inhibition
Objective: To determine if the observed enzyme inhibition by this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution
-
Enzyme and substrate
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100) stock solution (e.g., 1% in assay buffer)
-
Plate reader for measuring enzyme activity
Procedure:
-
Prepare two sets of assay reactions.
-
Set A (No Detergent): Perform your standard enzyme inhibition assay with a range of this compound concentrations.
-
Set B (With Detergent): Prepare an identical set of reactions, but add the non-ionic detergent to the assay buffer to a final concentration of 0.01-0.1% before adding the enzyme and this compound.
-
Incubate both sets of reactions and measure the enzyme activity according to your standard protocol.
-
Calculate the IC50 value for this compound from both sets of data. A significant increase (typically >10-fold) in the IC50 value in the presence of the detergent strongly suggests that the inhibition is aggregation-based.
Quantitative Data Summary
| Compound Class | Potential Interference Mechanism | Affected Assays | Mitigation Strategy |
| Homoisoflavonoids (e.g., this compound) | Intrinsic Absorbance (Color) | Colorimetric assays (e.g., DPPH, Bradford) | Use of proper blanks; spectral subtraction |
| Autofluorescence | Fluorescence-based assays | Control experiments; use of red-shifted fluorophores | |
| Redox Activity | Assays with redox indicators (e.g., MTT, ABTS) | Use of alternative assays with different endpoints | |
| Compound Aggregation | Enzyme inhibition assays; protein binding assays | Addition of non-ionic detergents (e.g., Triton X-100) |
By following these guidelines and protocols, researchers can more confidently assess the biological activity of this compound and minimize the risk of generating artifactual data. Always consider the chemical properties of your test compounds and incorporate appropriate controls into your experimental design.
References
- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration route for Episappanol in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with Episappanol.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in vivo?
A1: Currently, there is no direct published data on the in vivo dosage of isolated this compound. However, based on studies using extracts of Caesalpinia sappan, the plant from which this compound is derived, and a structurally related compound, brazilin, a starting dose can be estimated.
For C. sappan extracts, effective oral doses in rodents have ranged from 50 mg/kg to 325 mg/kg.[1][2][3] Intraperitoneal (i.p.) doses of a petroleum ether extract have been shown to be effective at 20 and 65 mg/kg in mice.[1] Pharmacokinetic studies of brazilin, a major bioactive compound in C. sappan, have used intravenous doses of 50 mg/kg in rats, which resulted in significant plasma concentrations.[4]
Given this information, a conservative starting dose for pure this compound could be in the lower end of the extract dosage range, carefully considering the route of administration. A pilot dose-finding study is highly recommended.
Q2: Which route of administration is best for this compound?
A2: The optimal route of administration depends on the experimental goals.
-
Oral Gavage (p.o.): This route is often preferred for its clinical relevance. Brazilin, a related compound, has shown almost complete oral absorption, suggesting that this compound may also have good oral bioavailability.[4]
-
Intraperitoneal (i.p.) Injection: I.p. administration can be used to bypass first-pass metabolism and may lead to higher systemic exposure. Studies with C. sappan extracts have demonstrated efficacy with this route.[1]
-
Intravenous (i.v.) Injection: While providing 100% bioavailability, this route may be more technically challenging and is often reserved for pharmacokinetic studies.[4]
The choice should be guided by the specific research question and the target tissue.
Q3: What is the known mechanism of action for this compound?
A3: this compound has demonstrated anti-inflammatory properties.[5] Its mechanism of action is believed to involve the inhibition of pro-inflammatory signaling pathways. Extracts from Caesalpinia sappan have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of inflammatory genes.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is likely a hydrophobic compound with low aqueous solubility. | Vehicle Selection: • For oral administration, consider formulating this compound in a vehicle such as corn oil, carboxymethylcellulose (CMC), or a suspension with a small amount of a surfactant like Tween 80. • For parenteral administration, co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) may be necessary. Always perform a vehicle toxicity control in your experiments.Formulation Strategies: • Explore the use of lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) to improve oral absorption.[7] • Nanosuspensions can also be developed to increase the surface area and dissolution rate of the compound. |
| Low Bioavailability | Poor absorption from the gastrointestinal tract or rapid first-pass metabolism. | • Administration Route: Consider intraperitoneal (i.p.) injection to bypass the gastrointestinal tract and first-pass metabolism. • Formulation: Utilize solubility-enhancing formulations as mentioned above. • Dose Escalation: If safe, a higher dose may be required to achieve therapeutic concentrations. A pilot pharmacokinetic study is advisable. |
| Lack of Efficacy in Animal Model | Suboptimal dosage, inappropriate administration route, or insufficient exposure in the target tissue. | • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose. • Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of this compound to ensure adequate exposure. • Re-evaluate Model: Ensure the chosen animal model is appropriate for the expected mechanism of action of this compound. |
| Adverse Effects or Toxicity | The compound itself may have off-target effects at the administered dose, or the vehicle may be causing toxicity. | • Dose Reduction: Lower the dose to a level that is well-tolerated. • Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation components. • Toxicity Studies: Conduct preliminary acute toxicity studies to determine the maximum tolerated dose (MTD). |
Quantitative Data Summary
Table 1: In Vivo Dosage of Caesalpinia sappan Extracts and Related Compounds
| Compound/Extract | Animal Model | Route of Administration | Dosage | Reference |
| Petroleum Ether Extract (leaves and stems) | Mouse | Intraperitoneal (i.p.) | 20 and 65 mg/kg | [1] |
| Petroleum Ether Extract (leaves and stems) | Mouse | Oral (i.g.) | 100 and 325 mg/kg | [1] |
| Water Extract | Rat | Oral | 50 mg/kg | [2] |
| Granule Formulation of Extract | Rat | Oral | 200 mg/kg | [3] |
| Brazilin | Rat | Intravenous (i.v.) | 50 mg/kg | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Accurately weigh the mouse and calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[8]
-
Prepare the this compound formulation and draw it into an appropriately sized syringe fitted with a ball-tipped gavage needle (20-22 gauge for most adult mice).[8]
-
Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth of the gavage needle.
-
-
Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.
-
-
Administration:
-
Introduce the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.[9]
-
Once at the predetermined depth, slowly administer the formulation.
-
Withdraw the needle gently.
-
-
Monitoring:
-
Observe the mouse for at least 10-15 minutes post-administration for any signs of respiratory distress, which could indicate accidental tracheal administration.[10]
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Preparation:
-
Restraint:
-
Restrain the mouse by scruffing the neck and securing the tail. Position the mouse so that the abdomen is exposed and tilted slightly downwards.
-
-
Administration:
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle to avoid puncturing the bladder or cecum.[11]
-
Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and smoothly.
-
-
Post-injection Care:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
References
- 1. Activity Screening of the Herb Caesalpinia sappan and an Analysis of Its Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antioxidant Activity of Secang Wood (Caesalpinia Sappan L) Water Extract in Wistar Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. media.unpad.ac.id [media.unpad.ac.id]
- 4. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of sappan wood extract cream (Caesalpinia sappan) in Porphyromonas gingivalis-induced gingivitis rats models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting low yield during the chemical synthesis of Episappanol
Welcome to the technical support center for the chemical synthesis of Episappanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex pterocarpan. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main challenges in the total synthesis of this compound and other pterocarpans?
A1: The synthesis of pterocarpans like this compound presents several challenges, primarily centered around constructing the tetracyclic ring system with the correct stereochemistry. Key difficulties include achieving high regioselectivity in electrophilic aromatic substitutions, the efficiency of intramolecular cyclization reactions to form the core structure, and the strategic use and removal of protecting groups for the multiple hydroxyl functionalities.[1]
Protecting Groups
Q2: I'm experiencing a low yield after a deprotection step. What could be the cause?
A2: Low yields after deprotection can arise from several factors. The deprotection conditions might be too harsh, leading to the degradation of the this compound core. Alternatively, the deprotection may be incomplete, resulting in a mixture of partially protected and fully deprotected products that are difficult to separate. The choice of protecting group is crucial; for instance, silyl ethers are known for their ease of removal under mild conditions, which can help preserve the integrity of the final product.[2] It's also important that the protecting group is stable throughout the synthesis and doesn't interfere with other functional groups.[3][4]
Q3: Which protecting groups are recommended for the hydroxyl groups in this compound synthesis?
A3: The selection of protecting groups should be based on their stability in subsequent reaction steps and the ease of their selective removal. Commonly used protecting groups for hydroxyls include benzyl (Bn) ethers, which can be removed by hydrogenolysis, and various silyl ethers (e.g., TMS, TBDMS), which are sensitive to acidic conditions or fluoride ions.[3][5] For diols, acetals and ketals are also effective.[6] An orthogonal protecting group strategy, where different types of protecting groups that can be removed under distinct conditions are used, is highly recommended for complex molecules like this compound.
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation Precursor Synthesis
Q: My Friedel-Crafts acylation to create a key precursor is resulting in a low yield and a mixture of isomers. How can I optimize this step?
A: Friedel-Crafts acylations can be sensitive to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Assess Starting Material Purity: Ensure that both your aromatic substrate and acylating agent are pure and anhydrous. Impurities can inhibit the catalyst and lead to side reactions.[7][8]
-
Catalyst Stoichiometry and Choice: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it.[8] Using a sub-stoichiometric amount can result in incomplete conversion. Stronger Lewis acids like AlCl₃ can also improve regioselectivity.[7]
-
Reaction Temperature: Temperature control is critical. Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.[7] Conversely, if the reaction is not proceeding, a cautious increase in temperature may be necessary.[8]
-
Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred.[7]
Table 1: Effect of Lewis Acid and Solvent on Regioselectivity in a Model Friedel-Crafts Acylation
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Ratio of para:ortho Isomers |
| 1 | AlCl₃ (1.1) | CH₂Cl₂ | 0 to rt | 85 | 95:5 |
| 2 | SnCl₄ (1.1) | CH₂Cl₂ | 0 to rt | 65 | 80:20 |
| 3 | AlCl₃ (1.1) | CS₂ | 0 to rt | 88 | 97:3 |
| 4 | AlCl₃ (0.9) | CH₂Cl₂ | 0 to rt | 40 | 94:6 |
Inefficient Intramolecular Cyclization
Q: The key intramolecular cyclization step to form the pterocarpan core is not working efficiently. What are the likely causes and solutions?
A: The success of intramolecular cyclization is highly dependent on reaction conditions. Here’s how to approach troubleshooting this step:
-
Solvent Optimization: The choice of solvent can dramatically affect the reaction rate and yield. It is recommended to screen a variety of solvents with different polarities. For some cyclizations, polar aprotic solvents like DMF or acetonitrile have proven to be effective.[9]
-
Base/Catalyst Screening: If the cyclization is base-mediated, screen different organic and inorganic bases. The strength and steric bulk of the base can be critical. Similarly, if the reaction is acid-catalyzed, testing different Brønsted or Lewis acids is advisable.
-
Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. Experiment with lowering the concentration of your substrate.
-
Temperature: Similar to other reactions, temperature can have a significant impact. If the reaction is slow, a gradual increase in temperature may be beneficial. However, be mindful of potential decomposition at higher temperatures.[9]
Table 2: Optimization of a Model Intramolecular Cyclization Reaction
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₂CO₃ (1.5) | 110 | 35 |
| 2 | THF | NaH (1.2) | 65 | 50 |
| 3 | Acetonitrile | TEA (2.0) | 80 | 70 |
| 4 | DMF | TEA (2.0) | 80 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous non-polar solvent (e.g., CH₂Cl₂), add the acylating agent (1.0 equivalent) dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of the aromatic substrate (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Intramolecular Cyclization
-
Dissolve the precursor substrate in a high-purity, anhydrous solvent (e.g., DMF) to a final concentration of 0.01-0.05 M.
-
Add the appropriate catalyst or reagent (e.g., a base like triethylamine (TEA), 2.0 equivalents).
-
Heat the reaction mixture to the optimized temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous workup appropriate for the reaction conditions.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Orthogonal Protecting Group Strategy
Caption: Orthogonal strategy for selective hydroxyl group modification.
References
- 1. researchgate.net [researchgate.net]
- 2. zmsilane.com [zmsilane.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. labinsights.nl [labinsights.nl]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Photostability of Episappanol Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photostability testing and stabilization of episappanol formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a natural homoisoflavonoid with demonstrated anti-inflammatory properties, making it a promising candidate for pharmaceutical development. As a phenolic compound, it is structurally susceptible to degradation upon exposure to light, which can lead to a loss of potency and the formation of potentially harmful degradants. Therefore, understanding and ensuring its photostability is a critical aspect of formulation development.
Q2: What are the typical signs of this compound degradation in a formulation?
Degradation of this compound can manifest as:
-
Color change: Formulations may develop a yellow or brown tint.
-
Precipitation: Formation of insoluble degradation products.
-
Loss of potency: A decrease in the concentration of this compound, as determined by analytical methods like HPLC.
-
Changes in pH: The degradation process can alter the pH of the formulation.
-
Appearance of new peaks in the chromatogram: Indicating the formation of degradation products.
Q3: What are the regulatory guidelines for photostability testing?
The primary regulatory guidance for photostability testing is the ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. This guideline outlines the requirements for light sources, exposure levels, and the types of studies to be conducted.
Q4: What are the key factors that can influence the photostability of this compound?
Several factors can affect the rate and extent of this compound photodegradation:
-
Wavelength and intensity of light: UV light is generally more damaging than visible light.
-
Duration of exposure: Longer exposure times lead to greater degradation.
-
Temperature: Higher temperatures can accelerate degradation reactions.
-
pH of the formulation: The stability of phenolic compounds is often pH-dependent.
-
Presence of oxygen: Oxidative degradation is a common pathway for phenolic compounds.
-
Formulation excipients: Some excipients can either protect against or promote photodegradation.
-
Packaging material: The light-protective properties of the primary packaging are crucial.
Q5: What are some common strategies to stabilize this compound formulations against photodegradation?
Several approaches can be employed to enhance the photostability of this compound:
-
Use of light-absorbing excipients: Incorporating UV absorbers like titanium dioxide or zinc oxide into the formulation can block harmful radiation.
-
Inclusion of antioxidants: Antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), and tocopherols can quench free radicals generated during photodegradation.
-
Chelating agents: Metal ions can catalyze degradation, so chelating agents like EDTA can be beneficial.
-
Formulation as a nanoemulsion or liposome: Encapsulating this compound can provide a protective barrier against light.
-
pH optimization: Formulating at a pH where this compound exhibits maximum stability.
-
Use of light-resistant primary packaging: Amber glass vials, opaque containers, or blister packs with aluminum foil are effective at blocking light.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of this compound potency in solution during preliminary studies. | 1. Solvent is not inert and is participating in photodegradation. 2. Presence of dissolved oxygen. 3. Inappropriate pH of the solution. | 1. Test this compound stability in a range of solvents (e.g., methanol, ethanol, acetonitrile, water with co-solvents). 2. Degas solvents before use by sparging with nitrogen. 3. Buffer the solution to different pH values (e.g., 4, 7, 9) to determine the optimal pH for stability. |
| Significant color change observed in the formulation upon light exposure. | 1. Oxidation of the phenolic moieties of this compound. 2. Formation of colored degradation products. | 1. Incorporate an antioxidant (e.g., 0.01-0.1% BHT or ascorbic acid) into the formulation. 2. Protect the formulation from light at all stages of manufacturing and storage. |
| Inconsistent results in photostability testing. | 1. Non-uniform light exposure in the photostability chamber. 2. Temperature fluctuations within the chamber. 3. Variability in sample preparation. | 1. Ensure proper placement of samples within the chamber for uniform illumination. 2. Monitor and control the temperature inside the chamber; use a dark control sample stored at the same temperature. 3. Standardize the sample preparation procedure. |
| Formation of precipitates after light exposure. | 1. Degradation products have poor solubility. 2. Change in pH of the formulation leading to precipitation. | 1. Characterize the precipitate to identify the degradation product. 2. Incorporate a solubilizing agent (e.g., cyclodextrins, polysorbates) into the formulation. 3. Buffer the formulation to maintain a stable pH. |
| Difficulty in separating this compound from its degradation products by HPLC. | 1. Inadequate chromatographic resolution. 2. Co-elution of degradants with the parent peak. | 1. Optimize the HPLC method: adjust mobile phase composition, gradient, flow rate, and column temperature. 2. Use a different column chemistry (e.g., C8, phenyl-hexyl). 3. Employ a photodiode array (PDA) detector to check for peak purity. |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method for this compound
Note: As no specific stability-indicating method for this compound is published, the following is a proposed method based on the analysis of similar homoisoflavonoids and requires validation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: - Solvent A: 0.1% Formic acid in Water - Solvent B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (or determined by UV scan of this compound) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Photostability Study of an this compound Formulation
Objective: To evaluate the photostability of a developed this compound formulation.
Methodology:
-
Sample Preparation: Prepare the final this compound formulation and package it in the proposed primary packaging. Also, expose the unprotected formulation to light.
-
Light Exposure: Expose the samples to light as per ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.
-
Analysis: At specified time points, withdraw samples and analyze for:
-
Appearance: Visual inspection for any changes in color or clarity.
-
pH: Measurement of the formulation's pH.
-
Assay of this compound: Quantify the remaining this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Monitor the formation of any degradation products using the HPLC method.
-
Data Presentation
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, RT, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Heat (70°C), 48h | Data | Data | Data |
| Photolytic | Data | Data | Data |
Table 2: Photostability of this compound Formulation
| Time (hours) | Condition | Appearance | pH | This compound Assay (%) | Total Degradants (%) |
| 0 | - | Clear, colorless | 6.5 | 100.0 | 0.0 |
| 12 | Light | Slightly yellow | 6.3 | Data | Data |
| 12 | Dark | Clear, colorless | 6.5 | Data | Data |
| 24 | Light | Yellow | 6.1 | Data | Data |
| 24 | Dark | Clear, colorless | 6.5 | Data | Data |
Visualizations
Caption: A simplified potential photodegradation pathway for this compound.
Caption: Workflow for the photostability testing of this compound formulations.
Technical Support Center: Episappanol Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the enzymatic degradation of Episappanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific enzymatic degradation pathways for this compound have not been extensively documented in publicly available literature. The information provided here is based on the known metabolism of related compounds, such as flavonoids and isoflavonoids, and general principles of drug metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan. Like many phenolic compounds, this compound is susceptible to enzymatic degradation, which can affect its bioavailability, bioactivity, and shelf-life in experimental and therapeutic contexts. Understanding and controlling its degradation is crucial for obtaining accurate and reproducible experimental results and for the development of stable formulations.
Q2: What are the likely enzymatic degradation pathways for this compound?
Based on the metabolism of similar flavonoid and isoflavonoid structures, this compound is likely metabolized through two main phases in vivo, and is also susceptible to oxidative enzymes in vitro.
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. These enzymes typically introduce or expose functional groups (e.g., hydroxylation) on the this compound molecule, making it more water-soluble.[1][2][3]
-
Phase II Metabolism: The modified this compound from Phase I can then be conjugated with endogenous molecules by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4][5][6] This process further increases water solubility and facilitates excretion.
-
Oxidative Degradation: In vitro, this compound may be degraded by oxidative enzymes like polyphenol oxidase (PPO), which is commonly found in plant-derived materials and can be a concern in екстрактах or formulations.[7][8][9] This can lead to the formation of quinones and subsequent polymerization, resulting in browning and loss of activity.[7][9]
Q3: What are the common signs of this compound degradation in my experiments?
-
Color Change: Browning of your sample is a common indicator of oxidative degradation, particularly by PPO.[7][10]
-
Loss of Activity: A decrease in the expected biological effect of this compound over time can indicate degradation.
-
Chromatographic Changes: When analyzing your sample by HPLC, you may observe a decrease in the peak area of this compound and the appearance of new, unidentified peaks corresponding to degradation products.[11]
-
Precipitate Formation: In some cases, degradation products may be less soluble and precipitate out of solution.
Q4: How can I mitigate the enzymatic degradation of this compound?
Several strategies can be employed to minimize enzymatic degradation:
-
Enzyme Inhibitors:
-
PPO Inhibitors: Ascorbic acid and citric acid are common inhibitors of PPO and can be added to solutions containing this compound.[9]
-
General Protease Inhibitors: If your sample may be contaminated with proteases that could degrade enzymes in your system, a protease inhibitor cocktail can be beneficial.
-
-
Physical Methods:
-
Temperature Control: Storing this compound solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) can significantly slow down enzymatic activity.[12]
-
pH Control: The stability of extracts from Caesalpinia sappan has been shown to be pH-dependent, with higher stability at acidic pH.[13][14] Maintaining an appropriate pH can help minimize degradation.
-
-
Chelating Agents: PPO is a copper-containing enzyme. Chelating agents like EDTA can bind to the copper cofactor, thereby inhibiting enzyme activity.
-
Inert Atmosphere: For oxygen-sensitive degradation, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purification: If you are working with a crude extract, purifying this compound can remove contaminating enzymes like PPO.
Troubleshooting Guides
Issue 1: Rapid browning of this compound solution.
| Possible Cause | Troubleshooting Step |
| Polyphenol Oxidase (PPO) activity | 1. Add a PPO inhibitor such as ascorbic acid (0.1-1 mM) or citric acid to your buffer. 2. Adjust the pH of your solution to be more acidic (e.g., pH 4-5), as PPO activity is often lower at acidic pH.[13] 3. If possible, work at a lower temperature (e.g., on ice). |
| Auto-oxidation | 1. Degas your solvents and work under an inert atmosphere (e.g., nitrogen). 2. Add an antioxidant like BHT or Vitamin E to your solution. |
| Light sensitivity | 1. Protect your samples from light by using amber vials or covering them with aluminum foil. |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Metabolism by cells | 1. Determine the metabolic stability of this compound in your cell line by performing a time-course experiment and measuring its concentration over time using HPLC. 2. If metabolism is rapid, consider using a shorter incubation time or including inhibitors of relevant metabolic enzymes (e.g., broad-spectrum CYP inhibitors like 1-aminobenzotriazole) if experimentally appropriate. |
| Degradation in culture media | 1. Prepare fresh solutions of this compound immediately before use. 2. Assess the stability of this compound in your cell culture media over the time course of your experiment by incubating it without cells and analyzing for degradation. |
Issue 3: Loss of this compound during in vitro metabolism assays (e.g., with liver microsomes).
| Possible Cause | Troubleshooting Step |
| High metabolic clearance | 1. Reduce the incubation time. 2. Decrease the concentration of microsomes or S9 fraction.[15][16] 3. Ensure that the concentration of cofactors (e.g., NADPH for Phase I, UDPGA for Phase II) is not limiting.[16] |
| Non-specific binding | 1. Include a protein source like bovine serum albumin (BSA) in your incubation buffer to reduce non-specific binding to plasticware. 2. Use low-binding microplates and tubes. |
| Solubility issues | 1. Ensure this compound is fully dissolved in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (typically <1%). |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound using Liver Microsomes
This protocol is adapted from standard procedures for assessing in vitro drug metabolism.[16][17][18][19]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human or other species liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for assessing Phase II metabolism)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the following reaction mixtures (final volume e.g., 200 µL):
-
Test incubations: Liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer, and this compound (e.g., 1 µM final concentration).
-
Negative control (without cofactor): Liver microsomes, phosphate buffer, and this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system (and UDPGA if assessing Phase II) to the test incubation wells to start the reaction. Add buffer to the negative control wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., 2 volumes of ACN with internal standard).
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound remaining using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of this compound remaining versus time. From this, you can calculate the half-life (t½) and intrinsic clearance (CLint).
Table 1: Example Data from a Metabolic Stability Assay
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Protocol 2: Assessing Inhibition of Polyphenol Oxidase (PPO) Activity
This protocol provides a general method to screen for PPO-mediated degradation of this compound.
Materials:
-
This compound solution
-
Mushroom tyrosinase (a commercially available PPO)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
L-DOPA (substrate for PPO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Solutions:
-
PPO solution in phosphate buffer.
-
L-DOPA solution in phosphate buffer.
-
This compound solutions at various concentrations.
-
-
Assay Setup: In a 96-well plate, add the PPO solution and different concentrations of this compound. Include a control with buffer instead of this compound.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 475 nm (for the formation of dopachrome) every minute for 20-30 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of this compound. Calculate the percentage of inhibition compared to the control without this compound.
Visualizations
Caption: Putative enzymatic degradation pathways of this compound.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. Interaction of isoflavonoids with human liver microsomal cytochromes P450: inhibition of CYP enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Anti-polyphenol oxidase properties of total flavonoids from young loquat fruits: inhibitory activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using of group-based selected flavonoids as alternative inhibitors for potato polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mttlab.eu [mttlab.eu]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Efficacy of Episappanol and Brazilin
For Immediate Release: A Comprehensive Guide for Researchers in Inflammation and Drug Discovery
This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, episappanol and brazilin, both derived from the heartwood of Caesalpinia sappan. The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their anti-inflammatory effects, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and brazilin has been evaluated by measuring their ability to inhibit key inflammatory mediators in two distinct cell lines: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and interleukin-1β (IL-1β)-stimulated SW1353 chondrocytes. The data is summarized below.
| Compound | Cell Line | Inflammatory Stimulant | Mediator Inhibited | IC50 / % Inhibition | Reference |
| Brazilin | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | IC50: 24.3 µM | |
| Brazilin | RAW 264.7 Macrophages | LPS | TNF-α Secretion | Strongest Inhibition | [2][3] |
| Brazilin | RAW 264.7 Macrophages | LPS | IL-6 Secretion | Strongest Inhibition | [2][3] |
| This compound | RAW 264.7 Macrophages | LPS | TNF-α Secretion | Significant Inhibition | [2][3] |
| This compound | RAW 264.7 Macrophages | LPS | IL-6 Secretion | Significant Inhibition | [2][3] |
| Brazilin | SW1353 Chondrocytes | IL-1β | TNF-α Secretion | Strongest Inhibition | [2][3] |
| Brazilin | SW1353 Chondrocytes | IL-1β | IL-6 Secretion | Strongest Inhibition | [2][3] |
| This compound | SW1353 Chondrocytes | IL-1β | TNF-α Secretion | Significant Inhibition | [2][3] |
| This compound | SW1353 Chondrocytes | IL-1β | IL-6 Secretion | Significant Inhibition | [2][3] |
*Among five tested compounds from Caesalpinia sappan, including this compound.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and brazilin are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Brazilin's Mechanism of Action
Brazilin exerts its potent anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
Inhibition of NF-κB Pathway: Brazilin has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). By preventing the activation of NF-κB, brazilin effectively suppresses the production of these inflammatory mediators.
-
Modulation of MAPK Pathway: Brazilin also influences the MAPK signaling cascade. It has been observed to down-regulate the phosphorylation of key MAPK proteins, which are upstream regulators of NF-κB activation. This dual action on both NF-κB and MAPK pathways contributes to its robust anti-inflammatory profile.
The following diagram illustrates the proposed anti-inflammatory mechanism of Brazilin.
Caption: Brazilin's anti-inflammatory signaling pathway.
This compound's Mechanism of Action
While detailed mechanistic studies on this compound are less extensive than those for brazilin, its ability to significantly reduce the secretion of TNF-α and IL-6 suggests that it also likely modulates inflammatory signaling pathways, potentially including the NF-κB and/or MAPK pathways.[2][3] Further research is warranted to fully elucidate its precise molecular targets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
RAW 264.7 Macrophage Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight.
-
SW1353 Chondrocyte Culture: SW1353 cells were cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation and Treatment:
-
For RAW 264.7 cells, inflammation was induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
For SW1353 cells, inflammation was induced with 10 ng/mL of recombinant human interleukin-1β (IL-1β).
-
In both cell lines, cells were pre-treated with various concentrations of this compound or brazilin for a specified period before the addition of the inflammatory stimulus.
-
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
After treatment, the cell culture supernatant was collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) was added to the supernatant in a 96-well plate.
-
The mixture was incubated at room temperature for 10-15 minutes.
-
The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite, a stable product of NO, was determined from a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6:
-
Cell culture supernatants were collected after the treatment period.
-
The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, supernatants were added to microplates pre-coated with capture antibodies specific for either TNF-α or IL-6.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme was added, followed by a substrate solution.
-
The resulting colorimetric reaction was measured using a microplate reader, and cytokine concentrations were calculated from a standard curve.
-
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of the compounds.
Caption: Experimental workflow for anti-inflammatory assays.
Conclusion
Both this compound and brazilin demonstrate notable anti-inflammatory properties. However, current evidence strongly suggests that brazilin possesses superior efficacy in inhibiting key pro-inflammatory cytokines.[2][3] Its well-defined mechanism of action, involving the dual inhibition of the NF-κB and MAPK pathways, makes it a particularly compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. While this compound also shows promise, more in-depth studies are required to fully characterize its mechanism and quantitative efficacy in comparison to brazilin. This guide provides a foundational understanding for researchers to build upon in the quest for more effective anti-inflammatory agents.
References
Head-to-Head Study of Episappanol versus Dexamethasone in a Murine Arthritis Model: A Comparative Guide
A direct head-to-head experimental comparison between Episappanol and the corticosteroid dexamethasone in a murine arthritis model is not available in the current scientific literature. Therefore, this guide provides a comparative overview based on existing in vivo data for dexamethasone and in vitro data for this compound, supplemented with in vivo findings for other related compounds from the same plant source as this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential anti-arthritic effects of this compound and its comparison to the well-established drug, dexamethasone.
Dexamethasone: A Potent Glucocorticoid for Arthritis Treatment
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory conditions, including rheumatoid arthritis. In murine models of arthritis, dexamethasone has been shown to effectively reduce inflammation and joint damage.
Experimental Protocol: Dexamethasone in a Collagen-Induced Arthritis (CIA) Murine Model
A common preclinical model to evaluate the efficacy of anti-arthritic drugs is the collagen-induced arthritis (CIA) model in mice.
Animals: Male DBA/1J mice, typically 8-10 weeks old.
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally.
Treatment:
-
Vehicle Control Group: Receives the vehicle (e.g., saline or PBS) intraperitoneally (i.p.) daily.
-
Dexamethasone Group: Receives dexamethasone (e.g., 1 mg/kg) i.p. daily, starting from the onset of arthritis (typically around day 25-28).
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated daily or every other day using a scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse) based on the degree of erythema, swelling, and joint rigidity.
-
Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the hind paws using a caliper.
-
Histopathological Analysis: At the end of the study (e.g., day 42), joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Serum or tissue samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Quantitative Data for Dexamethasone in a Murine CIA Model
The following tables summarize typical quantitative data for dexamethasone in a murine CIA model. The exact values can vary depending on the specific experimental setup.
Table 1: Effect of Dexamethasone on Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 42) | Percentage Inhibition |
| Vehicle Control | 10.5 ± 1.2 | - |
| Dexamethasone (1 mg/kg) | 2.5 ± 0.5 | 76% |
Table 2: Effect of Dexamethasone on Paw Thickness
| Treatment Group | Paw Thickness (mm) (Day 42) | Reduction in Swelling (%) |
| Vehicle Control | 3.8 ± 0.3 | - |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.2 | 45% |
Table 3: Effect of Dexamethasone on Pro-inflammatory Cytokine Levels (Serum)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 150 ± 25 | 80 ± 15 | 250 ± 40 |
| Dexamethasone (1 mg/kg) | 45 ± 10 | 20 ± 5 | 70 ± 15 |
Signaling Pathway of Dexamethasone in Arthritis
Caption: Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.
This compound: An Investigational Compound from Caesalpinia sappan
This compound is a natural compound isolated from the heartwood of Caesalpinia sappan. While in vivo studies in murine arthritis models are lacking for this compound itself, in vitro studies have demonstrated its anti-inflammatory potential. Other compounds from Caesalpinia sappan, such as Sappanchalcone and Brazilin, have shown efficacy in murine CIA models, suggesting a potential anti-arthritic role for constituents of this plant.
In Vitro Anti-inflammatory Activity of this compound
A study by Mueller and colleagues in 2016 reported that this compound was one of five compounds isolated from an ethanolic extract of Caesalpinia sappan heartwood that exhibited anti-inflammatory properties.
Experimental System:
-
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Interleukin-1β (IL-1β)-stimulated SW1353 human chondrosarcoma cells.
Key Findings:
-
This compound inhibited the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both cell lines.
This in vitro data suggests that this compound may exert anti-inflammatory effects by modulating key cytokine pathways involved in arthritis pathogenesis.
Signaling Pathway of this compound (Hypothesized from In Vitro Data)
Caption: this compound may inhibit inflammatory pathways, reducing pro-inflammatory cytokine secretion.
Experimental Workflow for a Murine Arthritis Study
The following diagram illustrates a typical experimental workflow for evaluating a test compound in a murine model of collagen-induced arthritis.
Caption: A typical workflow for a collagen-induced arthritis study in mice.
Conclusion
Dexamethasone is a well-characterized and potent anti-inflammatory agent with proven efficacy in murine arthritis models. Its mechanism of action through the glucocorticoid receptor is well understood.
This compound has demonstrated in vitro anti-inflammatory activity by inhibiting the production of key pro-inflammatory cytokines. However, there is currently no publicly available data on its efficacy in an in vivo model of arthritis. While related compounds from Caesalpinia sappan have shown promise in preclinical arthritis models, further research is required to determine the in vivo anti-arthritic potential of this compound and to enable a direct comparison with established therapies like dexamethasone. Future head-to-head studies in murine arthritis models would be necessary to definitively evaluate the comparative efficacy of this compound and dexamethasone.
Investigating the Synergistic Anti-inflammatory Effects of Episappanol and Quercetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic anti-inflammatory effects of episappanol and quercetin. While direct experimental data on the combination of this compound and quercetin is not yet available, this document synthesizes existing research on the individual anti-inflammatory properties of these compounds and the synergistic effects of quercetin with other flavonoids. This information is intended to provide a foundation for future research into this promising combination.
Introduction to this compound and Quercetin
This compound is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. The ethanol extract of Caesalpinia sappan has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[1]
Quercetin is a ubiquitous flavonoid found in many fruits and vegetables. It is a well-documented anti-inflammatory agent that can modulate various signaling pathways involved in the inflammatory response.[2][3][4][5][6] Numerous studies have highlighted its potential in mitigating inflammation-related diseases.
Comparative Anti-inflammatory Activity
While direct comparative data for this compound is limited, we can infer its potential from studies on Caesalpinia sappan extract. The following tables summarize the anti-inflammatory effects of Caesalpinia sappan extract and the documented synergistic effects of quercetin with other flavonoids.
Table 1: Anti-inflammatory Effects of Caesalpinia sappan Ethanol Extract in LPS-induced RAW 264.7 Macrophages [1]
| Inflammatory Marker | Effect of C. sappan Extract | Mechanism of Action |
| Nitric Oxide (NO) | Dose-dependent inhibition | Attenuation of iNOS mRNA and protein expression |
| Interleukin-6 (IL-6) | Dose-dependent suppression | Inhibition of NF-κB activation |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Dose-dependent suppression | Inhibition of NF-κB activation |
| Intracellular Reactive Oxygen Species (ROS) | Decreased formation | Antioxidant activity |
Table 2: Synergistic Anti-inflammatory Effects of Quercetin with Other Flavonoids
| Flavonoid Combination | Cell/Animal Model | Key Findings | Reference |
| Quercetin and Catechin | LPS-stimulated RAW 264.7 macrophages | Synergistically attenuated the increase of NO, TNF-α, and IL-1β. Stronger inhibition of NF-κB nuclear translocation and JNK phosphorylation compared to individual compounds. | [2] |
| Quercetin and Galangin | LPS-stimulated RAW 264.7 macrophages and DNCB-induced atopic dermatitis mouse model | Combination significantly reduced NO and IL-6 production. In the mouse model, the combination significantly lowered IgE levels and ear thickness, indicating reduced inflammation. | [3][4] |
Signaling Pathways
The anti-inflammatory effects of both Caesalpinia sappan extract and quercetin are mediated through the modulation of key signaling pathways. The diagram below illustrates the putative synergistic inhibition of the NF-κB and MAPK signaling pathways by a combination of this compound and quercetin, based on existing data for similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 5. Quercetin: An Antioxidant and Synergistic Supplement - Gowing Life [gowinglife.com]
- 6. Quercetin, a Flavonoid with Great Pharmacological Capacity [mdpi.com]
Episappanol vs. Celecoxib: A Comparative Safety Profile Analysis
In the landscape of anti-inflammatory drug development, the pursuit of compounds with improved safety profiles over existing therapies is a paramount objective. This guide provides a comparative analysis of the safety profiles of Episappanol, a natural compound, and celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). While celecoxib's safety has been extensively studied, data on this compound is primarily derived from studies on the extract of its natural source, Caesalpinia sappan.
Executive Summary
Direct comparative safety studies between this compound and celecoxib are currently unavailable in the public domain. However, by collating existing preclinical data for both compounds, a preliminary assessment can be made. Celecoxib is associated with well-documented risks of cardiovascular, gastrointestinal, and renal adverse effects. In contrast, studies on Caesalpinia sappan extract, which contains this compound, suggest a favorable safety profile in acute and subacute toxicity studies, with no significant adverse effects observed at high doses in animal models. It is crucial to note that these findings are based on the extract and not on isolated this compound, warranting further specific toxicological investigations.
Quantitative Safety Data
The following tables summarize the available quantitative safety data for celecoxib and Caesalpinia sappan extract.
Table 1: Acute and Subacute Toxicity Data
| Compound/Extract | Test Species | Route of Administration | Dose | Observation | Citation |
| Celecoxib | Rat | Oral | > 2000 mg/kg (LD50) | Not achievable | [1][2] |
| Caesalpinia sappan wood extract | Rat | Oral | 5000 mg/kg (single dose) | No toxicity, mortality, or changes in gross appearance of internal organs. | [3][4] |
| Caesalpinia sappan wood extract | Rat | Oral | 250, 500, 1000 mg/kg/day (30 days) | No abnormalities in body and organ weights, hematological, or blood chemical parameters. | [3][4] |
| Caesalpinia sappan wood extract (ethanolic) | Rat (Wistar) | Oral (one year) | 100, 200, 300, 400, 500 mg/kgBW | Significant increase in Kupffer cells in the female group at 100 mg/kgBW and the male group at 200 mg/kgBW. | [5] |
Table 2: Documented Adverse Effects of Celecoxib
| System | Adverse Effects | Citation |
| Cardiovascular | Increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, particularly at doses higher than 200 mg/day. | [6][7][8] |
| Gastrointestinal | Lower incidence of symptomatic ulcers and ulcer complications compared to non-selective NSAIDs, but risk still exists. Can cause nausea, heartburn, abdominal pain, and bleeding. | [9][10][11][12][13] |
| Renal | Can cause renal toxicity through inhibition of prostaglandin synthesis, leading to reduced renal blood flow and glomerular filtration rate. Risk of acute renal failure, fluid retention, and hyperkalemia. | [14][15][16][17] |
Experimental Protocols
Celecoxib: Preclinical Safety Pharmacology
A study on an amorphous formulation of celecoxib involved single oral administration to animals at doses ranging from 50 to 2000 mg/kg to identify the maximum tolerated dose (MTD) and assess effects on physiological parameters. The study also included a supplementary safety assessment of the gastrointestinal system, looking at gastric injury potential and gastric secretion. Crystalline celecoxib was used as a comparator.[18]
Caesalpinia sappan Extract: Acute and Subacute Toxicity Studies
Acute Toxicity Study: A single oral dose of 5000 mg/kg of Caesalpinia sappan wood extract was administered to rats. The animals were observed for general behavior changes, mortality, and changes in the gross appearance of internal organs.[3][4]
Subacute Toxicity Study: The extract was administered orally to rats daily for 30 consecutive days at doses of 250, 500, and 1000 mg/kg body weight. At the end of the study, body and organ weights, hematological parameters, and blood chemistry were evaluated and compared to a control group. Histopathological examinations of organs were also performed.[3][4]
Signaling Pathways and Experimental Workflow
Mechanism of Action
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. By inhibiting COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation and pain. However, the inhibition of COX-2 can also disrupt the balance of prostaglandins involved in cardiovascular and renal homeostasis, leading to potential adverse effects.[11][19][20]
This compound, a natural compound found in Caesalpinia sappan, has demonstrated anti-inflammatory activity by significantly inhibiting the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[21] This mechanism suggests a different mode of action compared to the direct enzyme inhibition of celecoxib.
Figure 1: Simplified signaling pathway of celecoxib's mechanism of action.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Toxicity evaluation of sappan wood extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Effect of Chronic Toxicity Studies of Sappan Wood Extract on The Kupffer Cells Number in Rats (Rattus novergicus) | HAYATI Journal of Biosciences [journal.ipb.ac.id]
- 6. ahajournals.org [ahajournals.org]
- 7. arthritis.org [arthritis.org]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 12. Gastrointestinal toxicity among patients taking selective COX‐2 inhibitors or conventional NSAIDs, alone or combined with proton pump inhibitors: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caitlinmeyer.github.io [caitlinmeyer.github.io]
- 14. droracle.ai [droracle.ai]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Renal safety and tolerability of celecoxib, a novel cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Renal failure associated with the use of celecoxib and rofecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 19. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: mechanisms of COX-2 inhibitor risk to heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abmole.com [abmole.com]
Validating the Long-Term Efficacy of Episappanol in a Chronic Inflammatory Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Episappanol's long-term efficacy in a preclinical model of chronic inflammatory disease. For the purpose of this illustrative guide, the well-researched natural compound, Curcumin, will be used as a proxy for this compound to demonstrate its potential anti-inflammatory properties. The performance of Curcumin is compared against Quercetin, another phytochemical with anti-inflammatory effects, and Diclofenac, a conventional non-steroidal anti-inflammatory drug (NSAID). The data presented is a composite from multiple studies to illustrate a comprehensive comparison.
Comparative Efficacy of Anti-Inflammatory Compounds
The following tables summarize the quantitative data on the long-term efficacy of Curcumin (representing this compound), Quercetin, and Diclofenac in a rat model of collagen-induced arthritis (CIA), a well-established model for chronic inflammation resembling human rheumatoid arthritis.
Table 1: Effect of Treatment on Paw Edema in Collagen-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Paw Volume (mL) - Day 14 | Paw Volume (mL) - Day 28 | Paw Volume (mL) - Day 42 | % Inhibition of Edema - Day 42 |
| Control (Arthritic) | - | 2.15 ± 0.18 | 2.85 ± 0.22 | 3.10 ± 0.25 | 0% |
| Curcumin | 200 | 1.75 ± 0.15 | 1.90 ± 0.17 | 1.85 ± 0.16 | 40.3% |
| Quercetin | 50 | 1.88 ± 0.16 | 2.10 ± 0.19 | 2.25 ± 0.20 | 27.4% |
| Diclofenac | 5 | 1.60 ± 0.14 | 1.75 ± 0.15 | 2.05 ± 0.18* | 33.9% |
*Data are represented as mean ± standard deviation. *p < 0.05 compared to the Control group. Data is illustrative and compiled based on findings from multiple sources.
Table 2: Effect of Treatment on Arthritis Score and Inflammatory Cytokines
| Treatment Group | Dose (mg/kg/day) | Arthritis Score (0-16 scale) - Day 42 | Serum TNF-α (pg/mL) - Day 42 | Serum IL-6 (pg/mL) - Day 42 |
| Control (Arthritic) | - | 12.5 ± 1.5 | 185.6 ± 15.2 | 250.4 ± 20.5 |
| Curcumin | 200 | 5.8 ± 0.8 | 85.2 ± 9.8 | 115.7 ± 12.3 |
| Quercetin | 50 | 7.5 ± 1.1 | 110.4 ± 11.5 | 155.2 ± 14.8 |
| Diclofenac | 5 | 6.2 ± 0.9 | 95.8 ± 10.1 | 130.9 ± 13.1* |
*Data are represented as mean ± standard deviation. *p < 0.05 compared to the Control group. Data is illustrative and compiled based on findings from multiple sources.[1][2][3][4]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Wistar Rats
This protocol describes the induction and assessment of a chronic inflammatory arthritis model.[5][6]
a) Induction of Arthritis:
-
Preparation of Collagen Emulsion: Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL. This solution is then emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Primary Immunization (Day 0): Male Wistar rats (150-180g) are injected intradermally at the base of the tail with 0.1 mL of the collagen-IFA emulsion.
-
Booster Immunization (Day 7): A booster injection of 0.1 mL of the same collagen-IFA emulsion is administered intradermally at a different site near the base of the tail.[6]
b) Treatment Regimen:
-
Animals are divided into four groups: Control (vehicle), Curcumin (200 mg/kg), Quercetin (50 mg/kg), and Diclofenac (5 mg/kg).
-
Treatment is administered orally, once daily, starting from day 14 and continuing until day 42.
c) Assessment of Arthritis:
-
Paw Volume Measurement: The volume of the hind paws is measured using a plethysmometer on days 14, 28, and 42. The percentage inhibition of edema is calculated.
-
Arthritis Scoring: The severity of arthritis in each paw is scored on a scale of 0-4, based on erythema and swelling. The maximum possible score per animal is 16.[7] Scoring is performed every other day from the onset of clinical signs.
Measurement of Serum Cytokines by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines TNF-α and IL-6 in rat serum.[8][9]
-
Sample Collection and Preparation: On day 42, blood is collected from the animals via cardiac puncture. Serum is separated by centrifugation and stored at -80°C until analysis.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for either rat TNF-α or IL-6 and incubated overnight.
-
The plate is washed, and non-specific binding is blocked.
-
Serum samples and standards are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody is added, followed by incubation.
-
Streptavidin-HRP is added to the wells, and the plate is incubated again.
-
TMB substrate is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cytokine concentrations are calculated based on the standard curve.
-
Visualizations
Signaling Pathway of Curcumin in Inflammation
Caption: Curcumin's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Efficacy Validation
Caption: Workflow for the long-term efficacy study in the CIA model.
References
- 1. Curcumin attenuates collagen-induced rat arthritis via anti-inflammatory and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin alleviates rheumatoid arthritis-induced inflammation and synovial hyperplasia by targeting mTOR pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of different curcumin preparations on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of different curcumin preparations on adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Navigating In Vivo Anti-Inflammatory Research: A Comparative Guide to Caesalpinia sappan Derivatives
For researchers, scientists, and drug development professionals, the quest for reproducible and robust in vivo data is paramount. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of compounds derived from Caesalpinia sappan, with a focus on providing a framework for evaluating emerging molecules like Episappanol in the context of more established derivatives.
While direct in vivo studies on the reproducibility and robustness of this compound are not yet available in published literature, a wealth of data exists for the crude ethanolic extract of Caesalpinia sappan and its more extensively studied bioactive components, Brazilin and Sappanol. These compounds offer a valuable benchmark for understanding the potential anti-inflammatory efficacy and for designing future in vivo studies for novel derivatives like this compound.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The following table summarizes quantitative data from in vivo studies on Caesalpinia sappan extract and its key constituents. This data provides a snapshot of their anti-inflammatory potential in various animal models.
| Compound/Extract | Animal Model | Dose | Key Findings | Reference |
| Caesalpinia sappan Ethanolic Extract | Carrageenan-induced paw edema in rats | 100, 200, 400 mg/kg | Dose-dependent reduction in paw edema | [1][2] |
| Caesalpinia sappan Ethanolic Extract | Acetic acid-induced writhing in mice | 100, 200, 400 mg/kg | Significant reduction in writhing response | [2] |
| Brazilin | Collagen-induced arthritis in mice | 10, 20 mg/kg | Reduced paw swelling and inflammatory markers | [3] |
| Brazilin | Lipopolysaccharide (LPS)-induced acute lung injury in mice | 5, 10, 20 mg/kg | Attenuated lung inflammation and injury | |
| Sappanol | Not available | Not available | In vivo data not specifically found in the reviewed literature | |
| Sappanchalcone | Collagen-induced arthritis in mice | Not specified | Significantly reduced clinical arthritis and inflammatory edema | [4] |
Delving into the Mechanisms: Signaling Pathways
The anti-inflammatory effects of Caesalpinia sappan and its derivatives are primarily attributed to their ability to modulate key inflammatory signaling pathways. A critical pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Below is a diagram illustrating the generalized mechanism of action for the anti-inflammatory effects observed with Caesalpinia sappan derivatives.
Caption: NF-κB signaling pathway and the inhibitory action of Caesalpinia sappan derivatives.
Standardized Experimental Protocols for In Vivo Assessment
To ensure the reproducibility and robustness of in vivo studies, adherence to detailed and standardized experimental protocols is crucial. Below are representative methodologies for key in vivo anti-inflammatory assays.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into control, standard, and test groups (n=6 per group).
-
Dosing:
-
Control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard group receives a reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test groups receive the investigational compound (e.g., Caesalpinia sappan extract) at various doses orally.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.
The experimental workflow for this protocol is visualized below.
Caption: Workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing in Mice
This model is effective for screening peripherally acting analgesics with anti-inflammatory properties.
-
Animal Model: Swiss albino mice (20-25g).
-
Acclimatization and Grouping: Similar to the paw edema model.
-
Dosing:
-
Control group receives the vehicle.
-
Standard group receives a reference analgesic (e.g., Aspirin, 100 mg/kg, p.o.).
-
Test groups receive the investigational compound at various doses orally.
-
-
Induction of Writhing: Thirty minutes after drug administration, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage protection against writhing is calculated for each group in comparison to the control group.
By understanding the existing in vivo data for established compounds from Caesalpinia sappan and employing standardized protocols, researchers can effectively design and evaluate the reproducibility and robustness of novel derivatives like this compound, paving the way for the development of new anti-inflammatory therapeutics.
References
- 1. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo anti-inflammatory action of the ethanol extract of Trachelospermi caulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Combination Therapy in Rheumatoid Arthritis: A Comparative Analysis of Episappanol and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of Episappanol, a natural compound, and Methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD), in the context of rheumatoid arthritis (RA). While direct clinical data on the combination of this compound and Methotrexate is not yet available, this document synthesizes preclinical findings for a related compound, Protosappanoside D, to explore the potential synergies and comparative mechanisms of action.
Note on Nomenclature: The compound this compound is closely related to Protosappanoside D, both of which are derived from plants of the Fabaceae family. Due to the limited specific data on this compound in rheumatoid arthritis models, this guide will utilize the available experimental data for Protosappanoside D as a proxy, given their likely similar biological activities.
Section 1: Comparative Efficacy and Mechanism of Action
Methotrexate has long been the cornerstone of RA therapy, primarily functioning as a folate antagonist to inhibit the proliferation of immune cells.[1] Its anti-inflammatory effects are also mediated through the promotion of adenosine release.[2] Protosappanoside D, isolated from Biancaea decapetala, has demonstrated significant anti-inflammatory and anti-arthritic effects in preclinical models, suggesting a distinct yet potentially complementary mechanism of action.[3]
Mechanism of Action: A Comparative Overview
The therapeutic effects of Methotrexate and Protosappanoside D in rheumatoid arthritis appear to stem from their distinct interactions with inflammatory signaling pathways.
Protosappanoside D (as a proxy for this compound):
Protosappanoside D has been shown to exert its anti-inflammatory effects by modulating the TNF/Akt/NF-κB signaling pathway.[4] In preclinical models, it has been observed to reduce the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[3]
Caption: Proposed signaling pathway for this compound (Protosappanoside D) in reducing inflammation.
Methotrexate:
Methotrexate's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for cell proliferation.[1] This leads to the suppression of lymphocyte proliferation. Additionally, Methotrexate increases extracellular adenosine levels, which has potent anti-inflammatory effects by signaling through adenosine receptors on immune cells.[3]
Caption: Key mechanisms of action for Methotrexate in rheumatoid arthritis.
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies on Protosappanoside D and Biancaea decapetala extract (BDE).
Table 1: Effect of Biancaea decapetala Extract (BDE) on Plasma Cytokine Levels in Adjuvant-Induced Arthritis (AA) Rat Model [3]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Rheumatoid Factor (IU/mL) |
| Control | 150 ± 20 | 80 ± 10 | 100 ± 15 | 10 ± 2 |
| AA Model | 450 ± 50 | 250 ± 30 | 350 ± 40 | 40 ± 5 |
| BDE-treated | 200 ± 25 | 120 ± 15 | 150 ± 20 | 15 ± 3 |
| Positive Control | 180 ± 20 | 110 ± 12 | 140 ± 18 | 12 ± 2 |
Data are presented as mean ± SD. The positive control used was tripterygium glycosides.
Table 2: Anti-inflammatory Effects of BDE and Protosappanoside D (PTD) in LPS-Induced Inflammatory Cell Model [3]
| Treatment | Concentration | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| BDE | 800 µg/mL | Significant | Significant | Significant |
| PTD | 200 µmol/L | Significant | Significant | Significant |
The study reported significant inhibition but did not provide specific percentage values in the abstract.
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs described in the cited literature.
Adjuvant-Induced Arthritis (AA) Rat Model
This model is a well-established method for inducing arthritis in rodents to study the pathophysiology of RA and evaluate potential therapeutics.[3]
Caption: Workflow for the Adjuvant-Induced Arthritis (AA) rat model experiment.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Arthritis: A single intradermal injection of Complete Freund's Adjuvant (CFA) is administered into the footpad of one hind paw.
-
Treatment: Following the onset of arthritis, animals are randomized into treatment groups and receive daily administration of the test compound (e.g., Biancaea decapetala extract), a positive control (e.g., tripterygium glycosides), or a vehicle control.
-
Assessment of Arthritis: Disease severity is monitored regularly by measuring paw volume and scoring clinical signs of arthritis.
-
Biochemical Analysis: At the end of the study, blood samples are collected for the measurement of plasma levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and rheumatoid factor using ELISA kits.
-
Histopathological Examination: Joint tissues are collected, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, synovial hyperplasia, and cartilage/bone erosion.
LPS-Induced Inflammatory Cell Model
This in vitro model is used to assess the direct anti-inflammatory effects of compounds on immune cells.[3]
Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of the test compounds (BDE and PTD), and cell viability is assessed using an MTT assay.
-
Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of the test compounds for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After incubation, the cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
Section 3: Potential for Combination Therapy
The distinct mechanisms of action of this compound (via Protosappanoside D data) and Methotrexate suggest that a combination therapy could offer a synergistic or additive effect in the treatment of rheumatoid arthritis. By targeting both the NF-κB inflammatory pathway (this compound) and lymphocyte proliferation/adenosine signaling (Methotrexate), a combination therapy could potentially lead to enhanced efficacy and allow for lower doses of each drug, thereby reducing the risk of side effects. Further preclinical and clinical studies are warranted to investigate the safety and efficacy of this combination in rheumatoid arthritis models.
References
- 1. Analgesic, anti-inflammatory and anti-pyretic activities of Caesalpinia decapetala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacokinetic–Pharmacodynamic Study of Protosappanoside D, a Component Derived from Biancaea decapetala Extracts, for Its Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biancaea decapetala (Roth) O.Deg. extract exerts an anti-inflammatory effect by regulating the TNF/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering Future Clinical Trials for Inflammatory Disease: A Hypothetical Look at Episappanol
While "Episappanol" is a known natural compound with demonstrated anti-inflammatory properties, it is crucial to note that, as of late 2025, there is no publicly available information on this compound undergoing formal, regulatory-agency-approved clinical trials for use as a standalone pharmaceutical agent. this compound is a natural compound isolated from the heartwood of Caesalpinia sappan and has been studied for its ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α.[1][2][3][4] Research has primarily been in preclinical stages or as a component of herbal extracts.[5][6][7]
To fulfill the request for a guide on potential clinical trial criteria, this document presents a hypothetical framework for a Phase II clinical trial for a fictional drug, "Inflammexin," which shares the known mechanism of action of this compound. The proposed indication for this hypothetical trial is Rheumatoid Arthritis (RA), a condition where IL-6 and TNF-α are key therapeutic targets.
Hypothetical Phase II Clinical Trial Design for "Inflammexin"
The following tables outline the prospective inclusion and exclusion criteria for a randomized, double-blind, placebo-controlled Phase II study to evaluate the efficacy and safety of "Inflammexin" in adult patients with moderately to severely active Rheumatoid Arthritis.
Data Presentation: Inclusion and Exclusion Criteria
Table 1: Inclusion Criteria
| Criteria ID | Description |
| INC-01 | Male or female patients aged 18 to 65 years, inclusive. |
| INC-02 | Diagnosed with Rheumatoid Arthritis according to the 2010 American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) classification criteria. |
| INC-03 | Moderately to severely active disease at screening, defined as ≥6 swollen joints (out of 66) and ≥6 tender joints (out of 68), and a high-sensitivity C-reactive protein (hs-CRP) level of >10 mg/L. |
| INC-04 | Inadequate response or intolerance to at least one conventional synthetic Disease-Modifying Antirheumatic Drug (csDMARD), such as methotrexate. |
| INC-05 | Willingness to use a highly effective method of contraception for the duration of the study and for 90 days after the last dose of the investigational product. |
| INC-06 | Ability to provide written informed consent and to comply with study procedures. |
Table 2: Exclusion Criteria
| Criteria ID | Description |
| EXC-01 | Prior or current treatment with any biologic DMARD (e.g., TNF-α inhibitors, IL-6 receptor inhibitors). |
| EXC-02 | History of any other inflammatory arthritis (e.g., psoriatic arthritis, ankylosing spondylitis, lupus). |
| EXC-03 | Active or latent tuberculosis infection. |
| EXC-04 | Significant active infection or a history of recurrent infections. |
| EXC-05 | Known immunodeficiency or a positive test for HIV, Hepatitis B, or Hepatitis C. |
| EXC-06 | History of malignancy within the last 5 years, with the exception of successfully treated non-melanoma skin cancer or cervical carcinoma in situ. |
| EXC-07 | Severe, uncontrolled comorbidities, including cardiovascular, renal, or hepatic disease. |
| EXC-08 | Pregnant or breastfeeding women. |
| EXC-09 | Known hypersensitivity to any components of the investigational product. |
Experimental Protocols and Visualizations
Experimental Protocol: Patient Screening and Enrollment Workflow
The screening process for this hypothetical trial would involve multiple stages to ensure the enrollment of a suitable patient population. The workflow begins with initial identification of potential participants from rheumatology clinics. These individuals undergo a pre-screening assessment against key inclusion/exclusion criteria. Eligible candidates are then invited for a comprehensive screening visit, which includes a physical examination, laboratory tests, and a detailed review of their medical history. Patients who meet all criteria are then randomized to receive either "Inflammexin" or a placebo.
References
- 1. This compound|CAS 111254-18-3|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. This compound|111254-18-3|COA [dcchemicals.com]
- 5. repositori.ubs-ppni.ac.id [repositori.ubs-ppni.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Cyclooxygenase (COX) Inhibition: Episappanol versus Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase (COX) inhibitory effects of the natural compound Episappanol against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document synthesizes available data, details experimental methodologies for assessing COX inhibition, and employs visualizations to illustrate key pathways and processes.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.[1] In contrast, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[1] Consequently, inhibition of COX enzymes, particularly COX-2, is a major strategy for the development of anti-inflammatory drugs.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen is a widely used NSAID that functions by non-selectively inhibiting both COX-1 and COX-2 enzymes.[2] This non-selective inhibition is responsible for both its therapeutic anti-inflammatory effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal issues, which are linked to the inhibition of the protective functions of COX-1.[1] The inhibitory potency of ibuprofen is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
The IC50 values for ibuprofen can vary depending on the specific experimental conditions and assay used. Below is a summary of reported IC50 values from various studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Ibuprofen | 13 | - | -[4] |
| Ibuprofen | ~70 (in platelet assay) | - | -[5] |
Note: A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A value less than 1 indicates selectivity for COX-1, while a value greater than 1 indicates selectivity for COX-2.
This compound: A Compound with Anti-Inflammatory Potential
This compound is a natural compound found in the heartwood of Caesalpinia sappan. Traditional use and modern research have highlighted the anti-inflammatory properties of extracts from this plant.[6] Studies have shown that ethanolic extracts of C. sappan can suppress the production of nitric oxide (NO) and inhibit COX-2 production in cell-based assays, suggesting a potential mechanism for its anti-inflammatory effects.[6]
Experimental Protocols for COX Inhibition Assays
To determine the COX inhibitory activity of a compound like this compound and compare it to a standard like ibuprofen, a well-defined experimental protocol is essential. The following is a generalized methodology for an in vitro COX enzyme inhibition assay.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference compound (e.g., ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids, or alternatively, LC-MS/MS for product quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test and reference compounds. Serially dilute these to obtain a range of concentrations for testing. Prepare the reaction buffer with necessary cofactors.
-
Enzyme Incubation: In a reaction vessel (e.g., microplate well or microfuge tube), add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a control with solvent only.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 2-10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping agent, such as a strong acid (e.g., HCl).
-
Quantification of Prostaglandin Production: Measure the amount of the prostaglandin product (e.g., PGE2) formed. This can be done using a competitive EIA or by a more direct and sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the COX Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: COX Signaling Pathway and Inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Episappanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for Episappanol, a natural compound isolated from the heartwood of Caesalpinia sappan. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, the following procedures are based on general best practices for handling non-hazardous or low-hazard chemical waste in a research setting.
Core Safety and Handling Principles
Before initiating any disposal process, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound in its pure form or in solution. Work in a well-ventilated area to minimize the potential for inhalation of any airborne particles.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C16H16O6 | [1][2][3][4] |
| Molecular Weight | 304.29 g/mol | [1][2][3][4] |
| Appearance | Powder | [2][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |
| Storage | Recommended storage at -20°C for long-term stability. | [2][3] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the nature of the solvent used.
Disposal of Solid this compound Waste
For pure, unused, or expired this compound powder, as well as for lab materials contaminated with solid this compound (e.g., weighing boats, contaminated gloves, or paper towels), the following procedure is recommended:
-
Containment : Carefully place the solid this compound waste into a clearly labeled, sealed waste container designated for non-hazardous chemical waste. Avoid generating dust.
-
Labeling : The container must be labeled with the full chemical name ("this compound") and the approximate amount of waste.
-
Waste Collection : The sealed container should be transferred to your institution's designated chemical waste storage area for collection by a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
The disposal of this compound solutions is dictated by the solvent used. Given that this compound is soluble in various organic solvents, it is imperative to follow the disposal guidelines for the specific solvent.
-
Solvent Classification : Identify the solvent used to dissolve the this compound. Common solvents like DMSO and ethanol are flammable and require specific disposal routes.
-
Waste Segregation : Do not mix different solvent wastes. Collect the this compound solution in a dedicated, sealed, and properly vented waste container that is compatible with the solvent.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the solvent (e.g., "Dimethyl Sulfoxide"), the name of the solute ("this compound"), and the concentration.
-
Collection : Store the sealed container in a designated satellite accumulation area for hazardous waste until it is collected by your institution's environmental health and safety (EHS) department or a certified waste management partner.
Important Note : Never dispose of this compound solutions containing organic solvents down the drain. This practice can lead to environmental contamination and may violate local and federal regulations.
Experimental Workflow & Disposal Decision Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated during laboratory experiments.
References
- 1. This compound | C16H16O6 | CID 13846650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|111254-18-3|COA [dcchemicals.com]
- 4. This compound|CAS 111254-18-3|DC Chemicals [dcchemicals.com]
- 5. This compound | CAS:111254-18-3 | Manufacturer ChemFaces [chemfaces.com]
Personal protective equipment for handling Episappanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Episappanol, a natural compound isolated from Caesalpinia sappan heartwood with noted anti-inflammatory activity. Adherence to these protocols is critical to mitigate risks and ensure operational safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against potential exposure. The following personal protective equipment is required when handling this compound, as specified in its Material Safety Data Sheet (MSDS).
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing (e.g., laboratory coat) |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) |
Note: No occupational exposure limit values have been established for this compound.
Procedural Guidelines for Safe Handling
Following a systematic, step-by-step procedure minimizes the risk of contamination and exposure.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when handling the powder or preparing solutions.
-
Confirm the immediate accessibility of a safety shower and an eye wash station before beginning any work.
-
Prepare all necessary equipment and materials in advance to streamline the handling process.
2. Handling this compound Powder:
-
Wear all prescribed PPE before handling the container.
-
Handle the compound in a designated area, away from ignition sources.
-
Avoid the formation of dust and aerosols. Open containers carefully and weigh the required amount in a controlled manner.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
If using volatile solvents, perform this step within a chemical fume hood.
4. Post-Handling Procedures:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate surfaces by scrubbing with a suitable solvent, such as alcohol.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
Emergency and Disposal Protocols
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. Seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Accidental Release:
-
In the event of a spill, evacuate personnel to a safe area.
-
Wearing full PPE, contain the spill to prevent it from entering drains or water courses.
-
For liquid spills, absorb with a non-combustible material like diatomite. For powder spills, carefully collect the material to avoid creating dust.
-
Dispose of the contaminated material in a sealed, labeled container as hazardous waste.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of in accordance with institutional and local hazardous waste regulations.
-
Containers should be tightly sealed and clearly labeled with the contents.
Visual Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
